2,6-Dichloro-5-methoxypyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5Cl2N3O |
|---|---|
Molecular Weight |
194.02 g/mol |
IUPAC Name |
2,6-dichloro-5-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C5H5Cl2N3O/c1-11-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10) |
InChI Key |
JSJLCTWJWSCECS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4): A Technical Guide to Regioselective Synthesis and Scaffold Derivatization
Executive Summary
In the landscape of rational drug design, polyhalogenated pyrimidines serve as privileged scaffolds for the synthesis of multi-targeted therapeutics. 2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4) is a highly specialized, orthogonally reactive building block. It is synthesized via the regioselective mono-amination of 2,4,6-trichloro-5-methoxypyrimidine and is heavily utilized as a core intermediate in the development of tricyclic PI3K inhibitors, Lp-PLA2 inhibitors, and mutant RAS (KRAS G12C/D) targeted covalent inhibitors[1].
This technical guide deconstructs the physicochemical properties, the quantum mechanical rationale behind its regioselective synthesis, and provides a self-validating protocol for its preparation and downstream derivatization.
Physicochemical Profiling
Understanding the baseline physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and isolation strategies.
| Property | Value |
| Chemical Name | 2,6-Dichloro-5-methoxypyrimidin-4-amine |
| CAS Registry Number | 1126320-54-4 |
| Molecular Formula | C₅H₅Cl₂N₃O |
| Molecular Weight | 194.02 g/mol |
| SMILES | COC1=C(N)N=C(Cl)N=C1Cl |
| Appearance | Solid (White to off-white powder) |
| Purity Standard | ≥97% (Typical commercial grade) |
| Storage Conditions | -20°C, protect from light, store under inert nitrogen atmosphere |
Data aggregated from commercial chemical profiling[2].
Mechanistic Insights into Regioselective SNAr
The synthesis of 2,6-dichloro-5-methoxypyrimidin-4-amine relies on the nucleophilic aromatic substitution (SNAr) of 1[1] with ammonia. The pyrimidine core is highly electron-deficient, making it an excellent electrophile. However, achieving mono-substitution at the correct carbon requires exploiting the inherent electronic asymmetry of the ring.
Why does amination occur at C4 rather than C2?
-
LUMO Distribution: The regioselectivity is fundamentally governed by frontier molecular orbital (FMO) theory. Quantum mechanical analyses of 2,4,6-trichloropyrimidines demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) lobes are predominantly localized at the C4 and C6 positions, with negligible distribution at the C2 position[3]. Consequently, the incoming ammonia nucleophile preferentially attacks C4 (or the equivalent C6), minimizing the activation energy barrier.
-
Meisenheimer Complex Stabilization: Attack at the C4 position forms a para-quinoid Meisenheimer intermediate. This structure allows the negative charge to be efficiently delocalized onto the para-ring nitrogen, rendering it thermodynamically more stable than the ortho-quinoid intermediate generated via C2 attack[4].
-
Influence of the C5-Methoxy Group: The methoxy group at C5 exerts both a resonance donating (+M) and an inductive withdrawing (-I) effect. While it introduces slight steric hindrance adjacent to C4/C6, it does not override the profound electronic activation of these positions by the adjacent ring nitrogens[5].
Caption: Mechanistic pathway of regioselective SNAr at the C4 position of 2,4,6-trichloropyrimidine.
Self-Validating Experimental Protocol: Synthesis from 2,4,6-Trichloro-5-methoxypyrimidine
This protocol leverages kinetic control to prevent over-substitution, isolating the mono-aminated product in high yield (approx. 88%)[1].
Materials Required:
-
Substrate: 2,4,6-Trichloro-5-methoxypyrimidine (1.0 eq)
-
Reagent: Ammonia (0.5 M in Dioxane or aqueous NH₄OH, 1.1 eq)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology & Causality:
-
Solvation: Dissolve 1.0 equivalent of 2,4,6-trichloro-5-methoxypyrimidine in anhydrous DMSO under a nitrogen atmosphere.
-
Causality: DMSO, a polar aprotic solvent, drastically accelerates the SNAr reaction by leaving the ammonia nucleophile unsolvated and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state[1].
-
-
Controlled Nucleophilic Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 1.1 equivalents of the ammonia solution dropwise.
-
Causality: The initial substitution on the highly electrophilic pyrimidine ring is extremely exothermic. Maintaining low temperatures enforces kinetic control, favoring C4 attack and preventing the nucleophilic amine product from reacting further to form 2,4-diamino byproducts[6].
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for precisely 30 minutes.
-
Quenching & Precipitation: Pour the reaction mixture into a 5-fold volume of ice-cold distilled water under vigorous stirring.
-
Causality: The target compound is highly hydrophobic compared to DMSO and unreacted ammonia. The rapid shift in solvent polarity forces the instantaneous precipitation of 2,6-dichloro-5-methoxypyrimidin-4-amine, bypassing the need for complex chromatographic purification.
-
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMSO, and dry under high vacuum at 40 °C.
Validation & Quality Control (Self-Validating System):
To ensure the protocol has succeeded without over-substitution, perform the following IPC (In-Process Controls):
-
LC-MS Monitoring: Confirm the disappearance of the starting material (m/z ~211.9) and the appearance of the product peak at m/z 194.0 [M+H]⁺.
-
Structural Verification (¹H NMR in DMSO-d₆): The spectrum must show a sharp singlet at ~3.8 ppm (integrating for 3H, -OCH₃) and a broad singlet at ~7.5–8.0 ppm (integrating for 2H, -NH₂). The absence of aromatic protons confirms the integrity of the fully substituted pyrimidine ring.
Applications in Advanced Therapeutics: Orthogonal Derivatization
Once synthesized, 2,6-dichloro-5-methoxypyrimidin-4-amine serves as a highly versatile, orthogonal building block. The two remaining chlorine atoms possess distinct reactivities, enabling sequential, site-specific functionalization[5].
-
C6 Functionalization (Step 1): The C6 position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Oxidative addition of the Pd(0) catalyst occurs preferentially at C6 over C2 due to the greater electron deficiency adjacent to the C5-methoxy group and the C1-nitrogen[4].
-
C2 Functionalization (Step 2): Following C6 derivatization, the pyrimidine ring becomes significantly deactivated. The final chlorine at C2 can be displaced via a second SNAr reaction using aliphatic or aromatic amines. Because of the deactivated ring, this step typically requires forcing conditions, such as elevated temperatures or strong bases like LiHMDS[4].
Caption: Sequential orthogonal functionalization workflow for 2,6-dichloro-5-methoxypyrimidin-4-amine.
References
-
ChemScene. "1126320-54-4 | 2,6-Dichloro-5-methoxypyrimidin-4-amine". ChemScene Product Catalog. 2
-
Molaid. "2,4,6-三氯-5-甲氧基嘧啶 | 60703-46-0". Molaid Chemical Database. 1
-
WuXi AppTec Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". QM Magic Class. 3
-
BenchChem. "2,4,6-Trichloropyrimidine | 3764-01-0". BenchChem Technical Support Center. 6
-
Organic Letters (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". American Chemical Society. 4
-
Beilstein Journals. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles". Beilstein Journal of Organic Chemistry. 5
Sources
- 1. 2,4,6-三氯-5-甲氧基嘧啶 - CAS号 60703-46-0 - 摩熵化学 [molaid.com]
- 2. chemscene.com [chemscene.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Technical Whitepaper: 2,6-Dichloro-5-methoxy-4-pyrimidinamine
The following technical guide details the chemical properties, synthesis, and reactivity of 2,6-dichloro-5-methoxy-4-pyrimidinamine , a critical intermediate in the development of kinase inhibitors and neurotherapeutic agents.
A Versatile Scaffold for Regioselective Functionalization in Medicinal Chemistry
Executive Summary
2,6-Dichloro-5-methoxy-4-pyrimidinamine (CAS: 1126320-54-4) is a highly functionalized pyrimidine scaffold characterized by a unique "push-pull" electronic structure. The presence of an electron-donating amino group at C4 and a methoxy group at C5, juxtaposed with two electrophilic chlorine atoms at C2 and C6, creates a distinct reactivity gradient. This molecule serves as a pivotal building block in the synthesis of TREM2 agonists (neurodegenerative therapy) and PLK4 inhibitors (oncology), allowing for the sequential and regioselective introduction of pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2,6-Dichloro-5-methoxy-pyrimidin-4-amine |
| Common Synonyms | 4-Amino-2,6-dichloro-5-methoxypyrimidine; 6-Amino-2,4-dichloro-5-methoxypyrimidine |
| CAS Number | 1126320-54-4 |
| Molecular Formula | C₅H₅Cl₂N₃O |
| Molecular Weight | 194.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Low solubility in water |
| pKa (Calculated) | ~2.5 (Pyrimidine N1/N3 protonation) |
| LogP (Predicted) | ~1.3 |
Synthesis & Manufacturing
The synthesis of 2,6-dichloro-5-methoxy-4-pyrimidinamine is primarily achieved through the regioselective ammonolysis of 2,4,6-trichloro-5-methoxypyrimidine .
3.1. Synthetic Pathway
The 5-methoxy group exerts a steric and electronic influence that directs nucleophilic attack. While 2,4,6-trichloropyrimidine typically yields a mixture of 2- and 4-amino isomers, the 5-methoxy substituent enhances the electrophilicity of the ortho-positions (C4/C6) via inductive effects (-I), while simultaneously providing some deactivation via resonance (+M). The C4 position is kinetically favored for the first nucleophilic aromatic substitution (
Figure 1: Synthetic route via regioselective ammonolysis. The C4-substitution is favored over C2.[1][2]
3.2. Experimental Protocol (Representative)
-
Starting Material: Dissolve 2,4,6-trichloro-5-methoxypyrimidine (1.0 eq) in THF or dioxane.
-
Ammonolysis: Cool the solution to 0°C. Slowly add aqueous ammonia (28-30%, 2.5 eq) or bubble anhydrous ammonia gas.
-
Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by HPLC/LC-MS to minimize di-amination.
-
Workup: Concentrate the solvent. Triturate the residue with water to remove ammonium salts. Filter the solid.
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (0-5% MeOH in DCM) to separate the minor 2-amino isomer (CAS 13428-25-6) if present.
Reactivity Profile & Regioselectivity
The core value of this scaffold lies in the reactivity difference between the C2 and C6 chlorine atoms.
4.1. Electronic Landscape[3]
-
C4-Amino Group: Strong electron donor (+M). It significantly deactivates the pyrimidine ring towards further nucleophilic attack.
-
C5-Methoxy Group: Electron donor (+M), but inductively withdrawing (-I).
-
C2-Chlorine: Located between two nitrogen atoms (N1, N3). Despite the deactivation from the C4-amino group, the C2 position retains significant electrophilicity due to the cumulative inductive pull of the adjacent nitrogens.
-
C6-Chlorine: Located adjacent to N1 and the electron-rich C5. It is vinylogously deactivated by the C4-amino group.
Conclusion: The C2-chlorine is significantly more reactive towards
Figure 2: Reactivity map illustrating the sequential functionalization logic.
4.2. Sequential Functionalization Strategy
-
Step 1: C2-Functionalization (
)-
React with aliphatic amines, anilines, or alkoxides.
-
Conditions: Mild heating (40–60°C) in polar aprotic solvents (DMF, DMSO) or alcohols. Base (DIPEA,
) is required. -
Outcome: Displacement of C2-Cl occurs exclusively over C6-Cl.
-
-
Step 2: C6-Functionalization (Cross-Coupling)
-
The remaining C6-Cl is deactivated and sterically hindered by the C5-OMe.
-
Conditions: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is typically required to functionalize this position.
-
Catalysts:
, with phosphine ligands (XPhos, BrettPhos).
-
Applications in Drug Discovery
This scaffold is explicitly cited in the synthesis of advanced therapeutics:
-
TREM2 Agonists: Used to construct the heterocyclic core of agonists targeting the Triggering Receptor Expressed on Myeloid cells 2, a key target for Alzheimer's disease. The C4-amine is often part of the hydrogen-bonding network within the binding pocket.
-
PLK4 Inhibitors: The pyrimidine core mimics the ATP purine ring. The 2,6-substitution pattern allows the molecule to span the hinge region and the hydrophobic back pocket of the kinase.
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye). Potentially harmful if swallowed.[5]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.
-
MSDS Note: Ensure use of nitrile gloves and fume hood. In case of contact with eyes, rinse immediately with substantial water.
References
-
Synthesis and Application in TREM2 Agonists: Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists. WO2023086801A1. (2023).
-
Regioselectivity of Chloropyrimidines: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein J. Org. Chem. (2008).
-
General Pyrimidine Reactivity: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.
-
CAS Registry Data: 2,6-Dichloro-5-methoxy-4-pyrimidinamine (CAS 1126320-54-4).[6] ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20250129092A1 - Compounds useful in modulation of ahr signalling - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-6-methoxypyrimidine | C5H4Cl2N2O | CID 3824509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS [chemicalbook.com]
Structural and Synthetic Profiling of 4-Amino-2,6-dichloro-5-methoxypyrimidine: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrimidine derivatives serve as foundational building blocks. 4-Amino-2,6-dichloro-5-methoxypyrimidine (CAS: 1126320-54-4) is a critical intermediate characterized by its orthogonal reactivity. The presence of two labile chloride leaving groups, an electron-donating amino group, and a sterically modulating methoxy group allows for precise, regioselective transformations.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and its pivotal role in generating tricyclic Phosphoinositide 3-kinase (PI3K) inhibitors for oncology [1] and pyrimidinecarboxylate herbicides for agriculture [2].
Physicochemical & Structural Profile
The utility of 4-amino-2,6-dichloro-5-methoxypyrimidine stems directly from its electronic distribution. The pyrimidine ring is inherently electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
-
4-Amino Group (
): Acts as a strong resonance donor ( effect), deactivating the adjacent positions against further nucleophilic attack, thereby preventing unwanted di-substitution. -
2,6-Dichloro Groups (
): Serve as orthogonal electrophilic handles. The C2 and C6 positions exhibit differential reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) due to their distinct proximity to the amino and methoxy groups. -
5-Methoxy Group (
): Provides a unique steric profile and acts as a hydrogen-bond acceptor, which is frequently exploited in the hinge-binding region of kinase targets.
Quantitative Chemical Data
Table 1: Physicochemical Properties of 4-Amino-2,6-dichloro-5-methoxypyrimidine
| Property | Value / Description |
| IUPAC Name | 2,6-dichloro-5-methoxypyrimidin-4-amine |
| CAS Registry Number | 1126320-54-4 |
| Molecular Formula | |
| Molecular Weight | 194.02 g/mol |
| SMILES String | NC1=NC(Cl)=NC(Cl)=C1OC |
| Purity Standard | |
| Storage Conditions | -20°C, protected from light, under inert nitrogen atmosphere |
Mechanistic Synthesis & Regioselectivity
The synthesis of 4-amino-2,6-dichloro-5-methoxypyrimidine is achieved via the regioselective amination of 2,4,6-trichloro-5-methoxypyrimidine [2]. The core challenge in this synthesis is controlling the
Self-Validating Experimental Protocol: Regioselective Amination
The following protocol details the synthesis with embedded causality and in-process controls (IPCs) to ensure a self-validating workflow.
Step 1: Reagent Preparation & Solvation
-
Action: Charge a dry, nitrogen-purged reactor with 2,4,6-trichloro-5-methoxypyrimidine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration.
-
Causality: DMSO, a polar aprotic solvent, highly solvates cations while leaving the nucleophile (ammonia) "naked" and highly reactive. This lowers the activation energy required for the formation of the Meisenheimer complex at the C4 position.
Step 2: Controlled Nucleophilic Addition
-
Action: Cool the reactor to 0–5 °C. Introduce ammonia (
) gas or aqueous ammonia (1.2 eq) dropwise over 15 minutes. -
Causality: The C4 and C6 positions are highly activated by the adjacent ring nitrogens and the inductive effect of the halogens. Temperature control is critical; maintaining
5 °C suppresses the kinetic energy of the system, ensuring the ammonia selectively attacks the most electrophilic carbon (C4) without displacing the C2 or C6 chlorides.
Step 3: Reaction Maturation & IPC
-
Action: Remove the cooling bath and stir the mixture for 0.5 hours at ambient temperature.
-
Self-Validation (IPC): Sample 100 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The system is validated as complete when the starting material mass (
~212) constitutes <1% AUC, and the product mass ( ~194) is the dominant peak. The rapid 0.5h completion time is a direct result of the highly activated trichloropyrimidine core.
Step 4: Quench and Isolation
-
Action: Pour the reaction mixture slowly into vigorously stirred ice-cold water (3 volumes relative to DMSO).
-
Causality: The target mono-aminated product is highly hydrophobic compared to the DMSO/ammonia matrix. The sudden shift in solvent polarity forces rapid, high-purity crystallization.
Step 5: Filtration
-
Action: Filter the precipitate, wash with cold deionized water to remove residual DMSO, and dry under vacuum at 40 °C.
-
Yield: ~88% isolated yield [2].
Caption: Regioselective SNAr synthesis of 4-amino-2,6-dichloro-5-methoxypyrimidine.
Applications in Drug Discovery & Agrochemicals
Oncology: Tricyclic PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is frequently mutated or overexpressed in human cancers, driving unchecked cellular proliferation. 4-Amino-2,6-dichloro-5-methoxypyrimidine is a vital precursor in the synthesis of tricyclic PI3K inhibitors, such as PI3K-IN-38 [1].
Mechanistic Role of the Pyrimidine Core:
In drug design, the pyrimidine ring acts as an ATP-mimetic. The 4-amino group forms crucial hydrogen bonds with the hinge region of the PI3K kinase domain (specifically targeting the p110
Caption: Inhibition of the oncogenic PI3K/Akt signaling pathway by pyrimidine-derived tricyclic agents.
Agrochemicals: Pyrimidinecarboxylate Herbicides
Beyond oncology, this compound is utilized to synthesize 2-(substituted phenyl)-6-amino-5-alkoxy-4-pyrimidinecarboxylates [2]. In this pathway, the C2 chloride undergoes cross-coupling with substituted phenylboronic acids, while the C6 chloride is functionalized to optimize systemic uptake in plants. These derivatives act as highly potent, broad-spectrum herbicides that disrupt specific plant enzymatic pathways without exhibiting cross-toxicity to mammalian systems.
References
- Title: TRICYCLIC PI3K INHIBITOR COMPOUNDS AND METHODS OF USE (WO2012082997A1)
- Title: 2-(substituted phenyl)-6-amino-5-alkoxy, thioalkoxy and aminoalkyl-4-pyrimidinecarboxylates and their use as herbicides (US20090062125A1)
The 5-Methoxypyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
The 5-methoxypyrimidine core has emerged as a privileged heterocyclic scaffold in modern drug discovery. By strategically positioning a methoxy group at the C5 position of the pyrimidine ring, medicinal chemists can precisely modulate the physicochemical properties, electronic distribution, and hydrogen-bonding capabilities of the molecule. This in-depth technical guide explores the structural rationale, synthetic methodologies, regioselective functionalization, and cutting-edge therapeutic applications of the 5-methoxypyrimidine scaffold, ranging from neuroimaging PET tracers to dual-target antidiabetic agents.
Part 1: Structural and Electronic Rationale
To understand the utility of 5-methoxypyrimidine, one must analyze the electronic landscape of the parent pyrimidine ring. Pyrimidine is a highly electron-deficient, π-poor system due to the strong electronegativity of its two nitrogen atoms (N1 and N3). The C5 position is unique: it is the only carbon atom that is neither ortho nor para to a ring nitrogen, making it the least electron-deficient site on the ring.
The introduction of a methoxy group (–OCH₃) at the C5 position exerts a complex, dual electronic effect:
-
Inductive Withdrawal (–I Effect): The highly electronegative oxygen atom pulls electron density away from the ring through the sigma bond network.
-
Resonance Donation (+M Effect): The lone electron pairs on the oxygen atom delocalize into the pyrimidine π-system, increasing electron density primarily at the C4 and C6 positions.
In the context of target binding, the methoxy oxygen serves as a critical Hydrogen Bond Acceptor (HBA) . This interaction is frequently exploited to anchor molecules within kinase hinge regions or the transmembrane binding pockets of G protein-coupled receptors (GPCRs)[1].
Table 1: Comparative Physicochemical Properties
The following table summarizes the theoretical impact of C5-methoxy substitution on the pyrimidine core, illustrating why it is favored in drug design.
| Property | Unsubstituted Pyrimidine | 5-Methoxypyrimidine | Impact on Drug Design & Pharmacokinetics |
| LogP (Lipophilicity) | ~0.20 | ~0.85 | Increased lipophilicity enhances membrane permeability and Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 2 | 3 | Provides an additional interaction vector for target engagement (e.g., kinase hinge binding). |
| pKa (Conjugate Acid) | ~1.3 | ~2.5 | The +M effect of the methoxy group slightly increases the basicity of the ring nitrogens. |
| C4/C6 Electrophilicity | Extremely High | Moderate/High | Stabilizes the ring against premature degradation while maintaining reactivity for SNAr functionalization. |
Part 2: Synthetic Methodologies & Regioselective Workflow
The construction of complex 5-methoxypyrimidine Active Pharmaceutical Ingredients (APIs) relies heavily on halogenated precursors, most notably 2,4-dichloro-5-methoxypyrimidine .
Causality in Precursor Synthesis
The synthesis of 2,4-dichloro-5-methoxypyrimidine typically begins with 5-methoxy-2,4-pyrimidinediol. The conversion of the tautomeric lactam hydroxyl groups to reactive chlorides requires a potent chlorinating agent like Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃), utilized in conjunction with N,N-dimethylaniline[2].
Why N,N-dimethylaniline? Novice chemists often view N,N-dimethylaniline merely as an acid scavenger to neutralize the HCl byproduct. However, its primary role is as a nucleophilic catalyst . It reacts with the chlorinating agent to form a highly electrophilic Vilsmeier-Haack-type intermediate. This intermediate rapidly attacks the pyrimidine hydroxyl groups, significantly accelerating the displacement by chloride ions and preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the ring[3].
The Logic of Regioselective SNAr
A defining feature of 2,4-dichloro-5-methoxypyrimidine is its differential reactivity. The chlorine atom at the C4 position is significantly more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the chlorine at the C2 position[4].
Mechanistic Causality: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate is directly stabilized by delocalization onto the para-nitrogen (N1). Attack at the C2 position places the charge on the carbon atoms, which provides vastly inferior stabilization. By strictly controlling the reaction temperature (kinetic control), chemists can sequentially functionalize the C4 and C2 positions without generating complex isomeric mixtures[4].
Synthetic workflow for regioselective functionalization of 2,4-dichloro-5-methoxypyrimidine.
Part 3: Applications in Targeted Therapeutics
Case Study 1: Polypharmacology in Metabolic Disorders (T2DM)
Type 2 Diabetes Mellitus (T2DM) management is increasingly shifting toward dual-target therapeutics to address both insulin resistance and impaired secretion. A breakthrough 2025 study successfully utilized the 5-methoxypyrimidine scaffold to design dual-target compounds that act as both GPR119 agonists and DPP-4 inhibitors [5].
By linking a 5-methoxypyrimidine-based GPR119 pharmacophore to a DPP-4 inhibitor (such as sitagliptin or vildagliptin) via a flexible linker, researchers developed "Compound 27". This molecule exhibited a remarkable DPP-4 inhibition rate of 97.5% at 10 μM and potent GPR119 agonistic activity (EC₅₀ = 1.3 μM), demonstrating profound in vivo glucose-lowering effects during oral glucose tolerance tests[5].
Dual targeting of GPR119 and DPP-4 by 5-methoxypyrimidine derivatives for T2DM treatment.
Case Study 2: Neuroimaging and PET Tracers
The scaffold's optimized lipophilicity makes it an excellent candidate for Central Nervous System (CNS) penetration. In neuroimaging, a triazole-cored antagonist featuring a 5-methoxypyrimidine moiety, known as [¹⁸F]N2B-0518 , was developed as a Positron Emission Tomography (PET) tracer. This tracer binds with high specificity to the GluN2B subunit of the NMDA receptor, allowing researchers to map receptor expression in living brains with rapid BBB penetration and optimal washout kinetics[1].
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity synthesis, the following protocol details the regioselective functionalization of 2,4-dichloro-5-methoxypyrimidine. This system is designed to be self-validating through specific analytical checkpoints.
Protocol: Regioselective SNAr at the C4 Position
Objective: To selectively substitute the C4-chlorine with a primary amine while leaving the C2-chlorine intact.
Reagents:
-
2,4-Dichloro-5-methoxypyrimidine (1.0 eq)
-
Primary Amine (e.g., Alkyl/Aryl amine) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Ethanol or THF (0.2 M)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloro-5-methoxypyrimidine in anhydrous Ethanol under an inert nitrogen atmosphere.
-
Thermal Control (Critical): Cool the reaction vessel to 0 °C using an ice bath. Causality: Lower temperatures suppress the thermodynamic substitution at C2, maximizing the kinetic preference for C4.
-
Addition: Add DIPEA (1.5 eq) to the stirring solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated HCl without competing with the primary amine for the electrophilic carbon.
-
Nucleophilic Attack: Add the primary amine (1.05 eq) dropwise over 15 minutes to prevent localized exotherms.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Self-Validation (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc). The mono-substituted product will appear as a distinct, more polar spot. LC-MS should confirm the mass of the desired product with a characteristic chlorine isotope pattern (3:1 ratio for the remaining C2-chlorine).
-
Self-Validation (¹H NMR): Isolate the product and run a ¹H NMR. Validation Check: The C6 proton of the pyrimidine ring will shift significantly upfield compared to the starting material. This is due to the strong +M electron-donating effect of the newly installed amine at C4, confirming regioselectivity.
Conclusion
The 5-methoxypyrimidine scaffold is far more than a simple structural building block; it is a highly tunable pharmacophore that bridges the gap between synthetic feasibility and biological efficacy. By understanding the intrinsic electronic disparities between the C2 and C4 positions, researchers can execute highly controlled, multi-step syntheses to generate advanced therapeutics for oncology, metabolic diseases, and neuropharmacology.
References
-
[2] 2,4-Dichloro-5-methoxypyrimidine synthesis. ChemicalBook. 2
-
[5] Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. PubMed / National Institutes of Health (NIH). 5
-
[1] Synthesis and Preliminary Evaluations of a Triazole-Cored Antagonist as a PET Imaging Probe ([18F]N2B-0518) for GluN2B Subunit in the Brain. PubMed / National Institutes of Health (NIH). 1
-
[4] 2,4-Dichloro-5-methoxypyrimidine Reactivity & Regioselectivity. BenchChem Technical Support. 4
-
[3] Buy 2,4-Dichloro-5-cyanopyrimidine | 3177-24-0. Smolecule (Synthesis Protocols). 3
Sources
- 1. Synthesis and Preliminary Evaluations of a Triazole-Cored Antagonist as a PET Imaging Probe ([18F]N2B-0518) for GluN2B Subunit in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Buy 2,4-Dichloro-5-cyanopyrimidine | 3177-24-0 [smolecule.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 5. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-dichloro-5-methoxypyrimidin-4-amine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2,6-dichloro-5-methoxypyrimidin-4-amine in Organic Solvents
Executive Summary
2,6-dichloro-5-methoxypyrimidin-4-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents and agrochemicals.[1] As a functionalized building block, its utility in synthetic chemistry is significant, particularly in the development of novel antiviral and anticancer agents.[2][3] A fundamental understanding of its solubility in organic solvents is a critical prerequisite for its effective use, influencing everything from reaction kinetics and purification to formulation and biological screening.[4]
This technical guide addresses the current knowledge gap regarding the solubility of 2,6-dichloro-5-methoxypyrimidin-4-amine. While specific quantitative data for this exact compound is not extensively available in the public domain, this document provides a comprehensive framework for the modern researcher. It synthesizes a predictive analysis based on its structural motifs and data from close analogs, details a robust, self-validating experimental protocol for accurate solubility determination, and discusses the practical implications for research and development.
Introduction: The Strategic Importance of Solubility
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and presence in a wide array of biologically active molecules.[1] The compound 2,6-dichloro-5-methoxypyrimidin-4-amine features this core, functionalized with two reactive chloro groups, an amino group, and a methoxy group. This specific arrangement of electron-withdrawing and donating groups makes it a valuable intermediate for creating diverse molecular libraries in the pursuit of new drugs and specialized chemicals.[2][3]
However, the transition from a promising chemical structure to a viable synthetic intermediate or a candidate for screening is critically dependent on its physicochemical properties, chief among them being solubility. The ability to dissolve a compound in a specific solvent dictates:
-
Reaction Efficiency: Homogeneous reaction mixtures, enabled by adequate solubility, typically lead to faster and more complete reactions.
-
Purification Strategy: Solubility differences are the foundation of purification techniques like crystallization and chromatography.
-
Formulation and Dosing: For biological assays, compounds must be dissolved, often in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), to create stock solutions for accurate dosing.[5]
-
Process Scalability: Predictable solubility is essential for developing scalable, reproducible, and economically viable synthetic processes in industrial settings.
This guide provides the foundational knowledge required to approach the solubility of 2,6-dichloro-5-methoxypyrimidin-4-amine with scientific rigor.
Physicochemical Profile and Structural Analysis
The molecular structure of 2,6-dichloro-5-methoxypyrimidin-4-amine dictates its interactions with various solvents. Understanding its key features allows for an informed prediction of its solubility behavior.
Table 1: Physicochemical Properties of 2,6-dichloro-5-methoxypyrimidin-4-amine
| Property | Value / Description | Source / Comment |
| Molecular Formula | C₅H₅Cl₂N₃O | |
| Molecular Weight | 194.02 g/mol | |
| Appearance | Expected to be a powder or crystalline solid. | Based on related compounds.[3] |
| Melting Point | Data not publicly available. | Requires experimental determination. |
| LogP (Predicted) | Data not publicly available. | Requires experimental or computational determination. |
| pKa (Predicted) | Data not publicly available. | The amino group imparts basic character, while the pyrimidine nitrogens are weakly basic. |
Structural Features Influencing Solubility:
-
Polar Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
-
Amino Group (-NH₂): This group is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances its potential to interact with polar protic solvents.
-
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, contributing to polarity.
-
Dichloro Groups (-Cl): The two chlorine atoms are electron-withdrawing and add to the molecule's overall polarizability, but they do not participate in hydrogen bonding.
The combination of hydrogen bond donors/acceptors and a polar core suggests that the molecule will exhibit favorable solubility in polar solvents. The principle of "like dissolves like" is the guiding concept for predicting its behavior.[6][7]
Solubility Profile: A Predictive and Comparative Analysis
Given the absence of direct, published quantitative solubility data for 2,6-dichloro-5-methoxypyrimidin-4-amine, a predictive analysis based on structurally similar compounds is the most logical starting point.
Table 2: Experimental Solubility of Structurally Related Pyrimidine Derivatives
| Compound | Solvent | Solubility | Temperature | Source |
| 2-Amino-4-chloro-6-methoxypyrimidine | N,N-Dimethylformamide (DMF) | Highest solubility among tested solvents | 273.15 - 323.15 K | [8] |
| 1,4-Dioxane | High solubility | 273.15 - 323.15 K | [8] | |
| Ethyl Acetate | Moderate solubility | 273.15 - 323.15 K | [8] | |
| Methanol, Ethanol | Moderate solubility | 273.15 - 323.15 K | [8] | |
| Toluene | Lowest solubility | 273.15 - 323.15 K | [8] | |
| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [9] |
| Water | Slightly soluble | Not Specified | [9] | |
| Dimethylformamide (DMF) | Soluble | Not Specified | [9] |
Interpretive Analysis:
-
High Solubility in Polar Aprotic Solvents: Based on the high solubility of analogs in DMSO and DMF, it is highly probable that 2,6-dichloro-5-methoxypyrimidin-4-amine will be readily soluble in these solvents.[8][9] These solvents are strong hydrogen bond acceptors and can effectively solvate the polar pyrimidine derivative.
-
Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol should be effective at dissolving the compound due to their ability to participate in hydrogen bonding with the amino and methoxy groups and the ring nitrogens.[8]
-
Low Solubility in Nonpolar Solvents: The compound's polarity suggests it will have very limited solubility in nonpolar solvents such as toluene, hexane, or diethyl ether, which primarily interact through weaker van der Waals forces.[6][8]
The interplay of these factors is visualized in the diagram below.
Caption: Key factors influencing the solubility of the target compound.
A Validated Protocol for Experimental Solubility Determination
To move from prediction to quantitative fact, a robust experimental methodology is required. The equilibrium shake-flask method is the industry-standard technique for determining the solubility of a solid in a liquid.[6] It is reliable, reproducible, and provides thermodynamically accurate solubility values.
The Shake-Flask Method: A Step-by-Step Guide
Principle: An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.[6]
1. Preparation and Setup:
-
Causality: Purity is paramount. Impurities in either the compound or the solvent can significantly alter the final solubility measurement.
-
Protocol:
-
Verify the purity of 2,6-dichloro-5-methoxypyrimidin-4-amine using a suitable method (e.g., HPLC, NMR).
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Accurately weigh an amount of the compound that is known to be in excess of its expected solubility and add it to a sealed, inert container (e.g., a 4 mL glass vial with a PTFE-lined cap).
-
Add a precise volume or mass of the chosen solvent to the vial.
-
2. Equilibration:
-
Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility. Agitation ensures the entire solvent volume is exposed to the solid.
-
Protocol:
-
Place the sealed vials in a constant-temperature environment, such as an orbital shaker with temperature control or a water bath.
-
Agitate the vials for a sufficient duration, typically 24 to 72 hours.[6] A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
3. Phase Separation:
-
Causality: It is critical to separate the saturated liquid phase from the undissolved solid without altering the concentration or temperature. Any carryover of solid particles will falsely inflate the measured concentration.
-
Protocol:
-
Allow the vials to stand in the temperature-controlled environment for several hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[6] The filter must not absorb the solute.
-
4. Quantification and Data Analysis:
-
Causality: A validated, sensitive, and specific analytical method is required to accurately measure the solute concentration. HPLC is the most common and reliable technique.[6]
-
Protocol:
-
Prepare a series of standard solutions of 2,6-dichloro-5-methoxypyrimidin-4-amine of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The curve must demonstrate linearity (e.g., R² > 0.999).
-
Dilute the filtered sample from the equilibrated vial with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final value in standard units (e.g., mg/mL or mol/L) at the specified temperature.
-
Caption: Standard workflow for the shake-flask solubility determination method.
Practical Implications in Research and Development
The systematic determination of solubility, as outlined above, has direct and tangible benefits across the R&D lifecycle:
-
For the Synthetic Chemist: An accurate solubility table allows for the intelligent selection of solvents for a reaction, ensuring all reagents are in solution for optimal performance. It also provides the critical data needed to design efficient crystallization protocols for product purification, by identifying solvent/anti-solvent systems where the compound has high solubility at elevated temperatures but low solubility at room temperature.
-
For the Pharmacologist/Biologist: Knowing the maximum concentration of 2,6-dichloro-5-methoxypyrimidin-4-amine in DMSO is essential for preparing high-concentration stock solutions for high-throughput screening (HTS).[10] This prevents compound precipitation in assay plates, which would lead to inaccurate biological data.
-
For the Process Development Scientist: Reproducible solubility data is non-negotiable for scaling up a synthesis. It informs reactor volume calculations, solvent requirements, and safety protocols, ensuring a smooth transition from lab-scale discovery to pilot-plant production.
Conclusion
While a definitive, publicly available solubility dataset for 2,6-dichloro-5-methoxypyrimidin-4-amine remains an area for future contribution to the scientific literature, a robust framework for its characterization exists. Through structural analysis and comparison with known analogs, its solubility profile can be logically predicted, with high solubility expected in polar aprotic solvents like DMSO and DMF. For definitive quantitative data, the shake-flask method provides a gold-standard protocol that is both scientifically sound and directly applicable in any modern research laboratory. By following the detailed methodology presented in this guide, researchers can generate the high-quality solubility data needed to unlock the full potential of this versatile pyrimidine intermediate and accelerate their research and development efforts.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- University of Babylon. (2024). Solubility test for Organic Compounds.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source. (n.d.).
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Chem-Impex. (n.d.). 2-Amino-4,6-dichloro-5-formamidopyrimidine.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-5-methoxypyrimidin-2-amine.
- TOKU-E. (n.d.).
- BenchChem. (2025). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- AMERICAN ELEMENTS. (n.d.). 2-Amino-4,6-dichloro-5-methoxypyrimidine.
- Chem-Impex. (n.d.). 4,6-Dichloro-5-methoxypyrimidine.
- BenchChem. (2025). A Technical Guide to the Solubility of 6-Chloro-3-methoxypyridazin-4-amine in Organic Solvents.
- Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- MP Biomedicals. (2016). Dimethyl Sulfoxide.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.ws [chem.ws]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thco.com.tw [thco.com.tw]
A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2,6-Dichloro-5-methoxypyrimidin-4-amine for Pharmaceutical Research
Introduction: The Critical Role of Purity for a Niche Pyrimidine Derivative
For researchers, scientists, and professionals in the fast-paced world of drug development, access to high-purity chemical intermediates is paramount.[1][2] 2,6-Dichloro-5-methoxypyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents, including antivirals and anticancer drugs.[3][4][5][6] The specific arrangement of its chloro, methoxy, and amine functional groups makes it a potentially valuable building block for novel drug candidates. However, a preliminary survey of the market indicates that this is not a readily available, off-the-shelf compound. Therefore, its acquisition will likely require custom synthesis.
This guide provides an in-depth technical framework for navigating the procurement and quality verification of high-purity 2,6-Dichloro-5-methoxypyrimidin-4-amine. We will delve into strategies for selecting a synthesis partner, defining purity specifications, and outline robust analytical methods for structural confirmation and purity assessment. This document is intended to empower researchers to confidently source and utilize this niche compound in their discovery workflows.
Procurement Strategy for Custom Synthesis
Given that 2,6-Dichloro-5-methoxypyrimidin-4-amine is not a stock item, a collaboration with a Contract Research Organization (CRO) or a custom synthesis company is the most viable route for procurement.
Identifying and Vetting Synthesis Partners
The selection of a reliable synthesis partner is a critical first step. Many well-established chemical suppliers offer custom synthesis services. Companies that supply structurally similar pyrimidine derivatives are often a good starting point as they possess the necessary expertise and equipment. When evaluating potential partners, consider the following:
-
Track Record and Expertise: Inquire about their experience with halogenated heterocycles and, specifically, pyrimidine chemistry.
-
Analytical Capabilities: Ensure they have in-house capabilities for comprehensive quality control, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
-
Transparency and Communication: A good partner will provide regular updates on the synthesis progress and be transparent about any challenges encountered.
-
Documentation: They must be able to provide a detailed Certificate of Analysis (CoA) with full experimental data upon completion of the synthesis.[7]
Defining "High Purity": More Than Just a Number
"High purity" is a relative term. For applications in drug discovery, particularly in early-stage development, a purity of ≥98% as determined by HPLC is a common requirement. However, a comprehensive purity assessment goes beyond a single percentage and should include:
-
Identification and Quantification of Impurities: Any impurity present at a concentration of ≥0.1% should be identified and quantified.
-
Residual Solvent Analysis: The amount of any residual solvents from the synthesis and purification process should be determined and kept below acceptable limits (often defined by ICH guidelines).
-
Water Content: The water content should be quantified as it can affect the stability and accurate weighing of the compound.
A detailed CoA is a non-negotiable deliverable that should summarize all of this information.[8]
A Plausible Route: Synthesis and Purification
A thorough understanding of the likely synthetic and purification methods will facilitate a more productive discussion with your chosen synthesis partner. Based on established chemistry for similar pyrimidine derivatives, a plausible pathway is outlined below.
Proposed Synthesis
The synthesis of 2,6-Dichloro-5-methoxypyrimidin-4-amine would likely start from a more readily available precursor, such as 4-amino-2,6-dihydroxy-5-methoxypyrimidine. The key transformation is the chlorination of the hydroxyl groups. A common and effective method for this is the use of a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9][10][11][12]
Key Reaction:
-
Starting Material: 4-amino-2,6-dihydroxy-5-methoxypyrimidine
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Conditions: The reaction is typically carried out at reflux, often in the presence of a base such as N,N-dimethylaniline or triethylamine to neutralize the HCl generated.[9][10][11]
The progress of the reaction should be monitored by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or HPLC, to ensure complete conversion of the starting material.
Caption: A proposed workflow for the synthesis of the target compound.
Purification Strategies
Achieving high purity necessitates a robust purification strategy. For crystalline solids like many pyrimidine derivatives, the following methods are generally effective:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.[10]
-
Column Chromatography: If recrystallization does not yield the desired purity, column chromatography over silica gel is a powerful alternative. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a common approach.[13]
Unyielding Standards: A Framework for Quality Control
Independent analytical verification of the custom-synthesized compound is a cornerstone of scientific integrity. The following is a comprehensive suite of analytical techniques to confirm the identity, purity, and quality of 2,6-Dichloro-5-methoxypyrimidin-4-amine.
Caption: A comprehensive workflow for the analytical quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A well-developed, stability-indicating HPLC method is the gold standard for determining the purity of a pharmaceutical intermediate.[14][15] For a compound like 2,6-Dichloro-5-methoxypyrimidin-4-amine, a reversed-phase HPLC method is most appropriate.[16][17]
Detailed Experimental Protocol for HPLC Method Development:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of around 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale/Justification |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds, making them a suitable starting point.[15][16] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~3) B: Acetonitrile | A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The addition of an acid like phosphoric acid helps to protonate the amine group, leading to sharper peaks and improved retention.[17] For mass spectrometry compatibility, formic acid can be used instead.[17] |
| Elution Mode | Gradient | A gradient elution, for example, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended to ensure the separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Pyrimidine rings typically have strong UV absorbance. A DAD allows for the acquisition of UV spectra, which can help in peak identification and purity assessment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.[18][19][20]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
-
A singlet for the methoxy (–OCH₃) protons.
-
A broad singlet for the amine (–NH₂) protons.
-
A singlet for the proton on the pyrimidine ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, confirming the pyrimidine core and the attached functional groups.
The obtained spectra should be consistent with the expected chemical shifts and coupling patterns for the proposed structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the target compound.[21][22][23][24]
-
Expected Molecular Ion: For C₅H₄Cl₂N₄O, the expected monoisotopic mass would be approximately 207.97 g/mol .
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The characteristic M, M+2, and M+4 peaks in a ratio of approximately 9:6:1 will be a definitive indicator of a dichlorinated compound.
-
Fragmentation Analysis: The fragmentation pattern can provide further structural information.
Conclusion
While 2,6-Dichloro-5-methoxypyrimidin-4-amine is not a readily available reagent, it can be procured through custom synthesis. This guide provides a comprehensive framework for researchers to confidently navigate this process. By carefully selecting a synthesis partner, clearly defining purity specifications, and conducting rigorous in-house analytical verification using HPLC, NMR, and MS, scientists can ensure they are working with a high-quality, well-characterized intermediate. This diligence is a critical investment in the integrity of their research and the success of their drug development programs.
References
- Patsnap. (2016, December 7). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
SIELC Technologies. (2018, February 16). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Quality Assurance in Pharmaceutical Intermediates: Ensuring Purity for Drug Development. Retrieved from [Link]
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67.
- Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Bolognesi, P., et al. (2014). The mass spectra of pyrimidine measured in coincidence with resonant...
-
ResearchGate. (n.d.). 1 H-NMR spectrum of para-substituted pyrimidine ER-6. Retrieved from [Link]
- Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed.
- Rodrigues, L. M., et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines.
- National Center for Biotechnology Information. (2025).
-
Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]
-
Avantis. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- American Chemical Society. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- MDPI. (2024).
- PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
- Advanced Journal of Chemistry, Section A. (2024). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton.
- Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs.
- National Center for Biotechnology Information. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
-
CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]
- Eaglesham, G. K., et al. (2001). Extraction and purification of the zwitterions cylindrospermopsin and deoxycylindrospermopsin from Cylindrospermopsis raciborskii. PubMed.
- Assimopoulou, A. N., & Papageorgiou, V. P. (2009).
Sources
- 1. nbinno.com [nbinno.com]
- 2. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. 5.imimg.com [5.imimg.com]
- 8. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 10. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 12. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) NMR Analysis of a Series of Substituted [research.amanote.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Abstract
This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction on 2,6-dichloro-5-methoxypyrimidin-4-amine, a crucial scaffold in medicinal chemistry. The pyrimidine core is a prevalent motif in numerous therapeutic agents, and the ability to selectively functionalize it is paramount in drug discovery.[1][2] These application notes offer a comprehensive protocol, delve into the mechanistic rationale, and provide a troubleshooting guide to enable researchers to successfully synthesize novel substituted pyrimidine derivatives. The presented methodologies are synthesized from established procedures for related dichloropyrimidine systems and are designed to be a robust starting point for optimization.[2][3]
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[2][3] Consequently, methods for the efficient and selective derivatization of pyrimidines are of significant interest to the drug development community. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally high yields.[1][4]
2,6-dichloro-5-methoxypyrimidin-4-amine presents a unique synthetic challenge and opportunity. The two chlorine atoms at the C2 and C6 positions offer the potential for selective or sequential functionalization. Understanding the relative reactivity of these positions is key to achieving the desired synthetic outcome. This guide will explore the conditions necessary to control this selectivity and successfully couple a variety of boronic acids to the pyrimidine core.
Regioselectivity in the Suzuki Coupling of Dichloropyrimidines
The regioselectivity of Suzuki couplings on dihalopyrimidines is a well-studied phenomenon. The generally accepted order of reactivity for the chlorine atoms on the pyrimidine ring is C4 > C6 > C2 > C5.[4] For 2,6-dichloro-5-methoxypyrimidin-4-amine, this trend suggests that the C6 position will be more reactive than the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C6 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.
Caption: Expected regioselectivity in the Suzuki coupling of 2,6-dichloro-5-methoxypyrimidin-4-amine.
By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the boronic acid, it is possible to favor the formation of the mono-substituted product at the C6 position. Harsher conditions or an excess of the boronic acid and palladium catalyst will likely lead to the di-substituted product.
Optimized Protocol for Mono-Arylation at the C6 Position
This protocol is a robust starting point for the selective mono-arylation of 2,6-dichloro-5-methoxypyrimidin-4-amine at the C6 position.
Materials:
-
2,6-dichloro-5-methoxypyrimidin-4-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2,6-dichloro-5-methoxypyrimidin-4-amine, the arylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Microwave-Assisted Protocol
For accelerated synthesis, a microwave-assisted protocol can be employed. This method often leads to shorter reaction times and can sometimes improve yields.[2][3]
Procedure:
-
In a microwave vial, combine 2,6-dichloro-5-methoxypyrimidin-4-amine, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Monitor the reaction for completion and work up as described in the conventional heating protocol.
Table of Recommended Reaction Conditions
The following table summarizes a range of conditions reported for the Suzuki coupling of dichloropyrimidines, which can be adapted for 2,6-dichloro-5-methoxypyrimidin-4-amine.
| Parameter | Condition | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄ | Widely used, commercially available, and effective for a range of substrates.[1][5] |
| Pd(OAc)₂ / Ligand | Can be used with various phosphine ligands for catalyst optimization. | |
| Base | K₂CO₃ | A common and effective inorganic base for Suzuki couplings.[1][5] |
| K₃PO₄ | A stronger base that can be beneficial for less reactive substrates.[5] | |
| Solvent | 1,4-Dioxane / H₂O | A standard solvent system that provides good solubility for both organic and inorganic reagents.[2][5] |
| Toluene / EtOH / H₂O | Alcoholic co-solvents can enhance reactivity, sometimes allowing for lower reaction temperatures.[1] | |
| Temperature | 80-100 °C | A good starting range for conventional heating to ensure a reasonable reaction rate without significant side product formation.[5][6] |
| 100-140 °C (Microwave) | Higher temperatures can be accessed safely with microwave heating, dramatically reducing reaction times.[2][3] |
Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the C-Cl bond.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
The choice of each reaction component is critical for a successful outcome. The ligand stabilizes the palladium catalyst and influences its reactivity. The base is essential for the transmetalation step, and the solvent must be able to dissolve all reactants to facilitate the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable. |
| Insufficiently degassed solvents | Thoroughly degas all solvents to prevent oxidation of the Pd(0) catalyst. | |
| Poor quality base | Use a freshly opened or properly stored base. | |
| Low reactivity of the C-Cl bond | Increase the reaction temperature or switch to a more active catalyst system (e.g., using a more electron-rich ligand).[6][8] | |
| Formation of Side Products | Protodeboronation of the boronic acid | Use anhydrous solvents and ensure all reagents are dry.[6] |
| Homocoupling of the boronic acid | This can occur at high temperatures. Consider lowering the temperature and extending the reaction time. | |
| Di-substituted product formation | Reduce the equivalents of the boronic acid to be closer to 1.0. Lower the reaction temperature and shorten the reaction time. | |
| Incomplete Reaction | Sterically hindered boronic acid | For sterically demanding coupling partners, a stronger base (e.g., K₃PO₄) and higher temperatures may be necessary.[1] |
| Catalyst deactivation | The nitrogen atoms of the pyrimidine can coordinate to the palladium. A higher catalyst loading or the use of a ligand that minimizes this interaction may be required.[6][8] |
Conclusion
The Suzuki-Miyaura cross-coupling of 2,6-dichloro-5-methoxypyrimidin-4-amine is a valuable transformation for the synthesis of novel, biologically relevant molecules. By understanding the principles of regioselectivity and carefully selecting the reaction conditions, researchers can achieve the desired mono- or di-substituted products with good to excellent yields. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this powerful synthetic method.
References
-
Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Zhang, Y., & Sigman, M. S. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
-
Handy, S. T., & Anderson, K. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Sequential Functionalization of 2,6-Dichloro-5-methoxypyrimidin-4-amine for Kinase Inhibitor Discovery
Application Note & Protocol Guide: Strategic Functionalization of 2,6-Dichloro-5-methoxypyrimidin-4-amine
and Pd-catalyzed cross-couplings on the 5-methoxypyrimidine scaffold.Introduction & Structural Significance
The 2,6-dichloro-5-methoxypyrimidin-4-amine scaffold represents a "privileged structure" in modern kinase inhibitor design. Unlike simple pyrimidines, this trisubstituted core offers a unique combination of electronic and steric properties essential for targeting the ATP-binding pocket of kinases (e.g., EGFR, FGFR, JAK).[1]
Why this Intermediate?
-
Hinge Binding (C4-Amine): The pre-installed amino group at position 4 serves as a critical hydrogen bond donor to the kinase hinge region (often interacting with the backbone carbonyl of the gatekeeper residue).[1]
-
Selectivity Filter (C5-Methoxy): The C5-methoxy group provides electron density to the ring (modulating the pKa of the N1/N3 nitrogens) and acts as a steric wedge. This is crucial for achieving selectivity against wild-type vs. mutant kinases (e.g., T790M in EGFR) by exploiting small hydrophobic pockets near the gatekeeper.[1]
-
Orthogonal Reactivity (C2 vs. C6): The two chlorine atoms at positions 2 and 6 exhibit distinct electrophilicities, allowing for controlled, sequential functionalization.[1]
Chemical Reactivity Profile
Understanding the electronic landscape is prerequisite to successful synthesis.
-
Regioselectivity Hierarchy (
): In unsubstituted pyrimidines, positions 4 and 6 are equivalent and most reactive.[1] In our intermediate, C4 is already occupied by an amine (an electron-donating group, EDG).[1] -
The C6 Anomaly: While the C4-amine deactivates the ring via resonance, the C6-chlorine remains the most susceptible site for Nucleophilic Aromatic Substitution (
) due to its para-relationship with the N3 nitrogen and lack of flanking shielding compared to C2. -
The C2 Fortress: The C2-chlorine is flanked by two nitrogens but is generally less reactive toward
in this specific electron-rich scaffold. It typically requires higher temperatures or Palladium (Pd) catalysis (Buchwald-Hartwig) to effect displacement.[1]
Visualizing the Reactivity Map
Figure 1: Structure-Activity Relationship (SAR) and reactivity mapping of the core intermediate.
Experimental Protocols
Protocol A: Regioselective at C6 (Synthesis of the "Tail")
This step installs the solubilizing group or the "solvent front" binder. The 5-methoxy group exerts a steric influence, so high-boiling alcoholic solvents are recommended to facilitate the transition state.
Reagents:
-
Substrate: 2,6-Dichloro-5-methoxypyrimidin-4-amine (1.0 equiv)
-
Nucleophile: N-Methylpiperazine or substituted aniline (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: n-Butanol (or Isopropanol for lower boiling point needs)[1]
Step-by-Step Methodology:
-
Preparation: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the pyrimidine substrate in n-Butanol (0.2 M concentration).
-
Addition: Add DIPEA followed by the nucleophile dropwise at room temperature.
-
Reaction: Heat the mixture to 90–110°C .
-
Workup:
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Expected Yield: 75–85% Data Validation: 1H NMR should show the loss of one aromatic/pyrimidine signal (if H-substituted) or shift in the amine protons.
Protocol B: Buchwald-Hartwig Coupling at C2 (Synthesis of the "Core")
Once the C6 position is substituted, the C2-chlorine is significantly deactivated. Standard
Reagents:
-
Substrate: C6-substituted intermediate (1.0 equiv)[1]
-
Coupling Partner: Aryl amine / Heteroaryl amine (1.2 equiv)[1]
-
Catalyst:
(0.05 equiv) or BrettPhos Pd G3[1] -
Ligand: Xantphos or BrettPhos (0.10 equiv)[1]
-
Base:
(dry, micronized) (2.0 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.
-
Loading: Add the Substrate, Coupling Partner, Base, Catalyst, and Ligand.[1]
-
Solvation: Add degassed 1,4-Dioxane (0.1 M). Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 100°C for 12–16 hours.
-
Microwave (Preferred): 120°C for 45–60 minutes.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.[1] Concentrate the filtrate.
-
Purification: Reverse-phase Preparative HPLC is often required due to the polarity of kinase inhibitors.
Expected Yield: 50–70%[1]
Data Summary & Troubleshooting
| Parameter | C6-Substitution ( | C2-Substitution (Pd-Cat) |
| Primary Challenge | Steric hindrance from 5-OMe | Electronic deactivation of C2 |
| Key Solvent | n-Butanol / IPA | 1,4-Dioxane / Toluene |
| Temperature | 90°C (Reflux) | 100–120°C |
| Common Byproduct | Bis-substitution (C2 & C6) | Protodehalogenation (loss of Cl) |
| Corrective Action | Lower temp, slow addition of Nuc | Dry solvents thoroughly, switch to BrettPhos |
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic workflow for generating kinase inhibitor libraries.
References
-
Regioselectivity in Pyrimidines
-
General Synthesis of 5-Methoxypyrimidines
-
Application in Kinase Inhibitors (EGFR/FGFR context)
-
Buchwald-Hartwig Conditions for Deactivated Pyrimidines
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 2,6-Dichloro-5-methoxypyrimidin-4-amine
This Application Note is designed to guide researchers through the Buchwald-Hartwig amination of 2,6-Dichloro-5-methoxypyrimidin-4-amine . This substrate presents specific challenges due to its poly-functionalized nature, potential for catalyst poisoning (free amine), and regioselectivity issues (C2-Cl vs. C6-Cl).
Executive Summary
The Buchwald-Hartwig amination of 2,6-Dichloro-5-methoxypyrimidin-4-amine (1) is a critical transformation in the synthesis of kinase inhibitors and bioactive heterocycles. This protocol addresses the primary synthetic challenges: chemoselectivity (preventing self-coupling of the C4-amine) and regioselectivity (discriminating between the C2 and C6 chloride positions).
Based on electronic and steric analysis, the C2-position is identified as the kinetically favored site for the first coupling event due to the deactivating resonance and steric effects of the C5-methoxy group on the adjacent C6-chloride. This guide provides a validated screening workflow, an optimized catalytic system using BrettPhos/Pd , and detailed purification strategies.
Mechanistic Insight & Regioselectivity Analysis[1]
Successful functionalization requires understanding the electronic landscape of the pyrimidine core.
Substrate Analysis
The substrate contains three distinct functional zones:
-
C4-Amine (-NH₂): Electron-donating group (EDG). Deactivates the ring via resonance but can coordinate to Pd(II), potentially poisoning the catalyst.
-
C5-Methoxy (-OMe): Strong EDG. Exerts a steric clash on the C6 position and electronically deactivates C6 via resonance donation.
-
C2 & C6 Chlorides: The electrophilic sites.[1]
Regioselectivity Logic (C2 vs. C6)
In unsubstituted 2,4-dichloropyrimidines, the C4 position is typically most reactive. However, in substrate (1) , the C4 is already aminated.
-
C6 Position: Adjacent to the C5-OMe. The oxygen lone pair donates density into the C6 position, reducing its electrophilicity. Furthermore, the C5-OMe creates a steric barrier hindering oxidative addition at C6.
-
C2 Position: Located between two nitrogen atoms. While the C4-NH₂ donates density into the ring, the C2 position remains the most electron-deficient site available and is sterically more accessible than C6.
Reaction Pathway Diagram
Figure 1: Predicted reaction pathway highlighting the kinetic preference for C2-functionalization.
Experimental Protocol
Materials & Reagents[4][5][6][7]
-
Substrate: 2,6-Dichloro-5-methoxypyrimidin-4-amine (1.0 equiv)
-
Coupling Partner: Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.[2]
-
Ligand: BrettPhos (First choice for primary amines) or RuPhos (First choice for secondary amines).
-
Why? These bulky, electron-rich dialkylbiaryl phosphines promote oxidative addition into deactivated chlorides and prevent the free amine of the substrate from binding to the metal center.
-
-
Base: Cs₂CO₃ (Cesium Carbonate) - Mild, compatible with functional groups.[3]
-
Solvent: 1,4-Dioxane (anhydrous).
Optimization Screening Table
Perform a small-scale screen (50 mg scale) if the standard condition fails.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 (Std) | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Dioxane | 90 | High C2-Selectivity |
| 2 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 100 | Good yield, potential for bis-coupling |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80 | Faster rate, risk of side reactions |
| 4 | Pd(PPh₃)₄ | None | K₂CO₃ | DMF | 120 | Low reactivity (requires activated Cl) |
Step-by-Step Optimized Procedure (C2-Selective)
Scale: 1.0 mmol (approx. 194 mg of substrate)
-
Preparation:
-
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.[2]
-
-
Charging Solids:
-
Add 2,6-Dichloro-5-methoxypyrimidin-4-amine (194 mg, 1.0 mmol).
-
Add BrettPhos (54 mg, 0.10 mmol, 10 mol%).
-
Add Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol% Pd).
-
Add Cs₂CO₃ (652 mg, 2.0 mmol).
-
Note: If the amine coupling partner is a solid, add it now (1.1 mmol).
-
-
Solvent & Liquid Reagents:
-
Seal the vessel with a septum.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
If the amine is liquid, inject it now (1.1 mmol).
-
-
Reaction:
-
Workup:
-
Cool to room temperature.[7]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc depending on the polarity of the added amine).
-
Note: The product will likely be more polar than the starting material but less polar than the bis-coupled byproduct.
-
Analytical Validation & Troubleshooting
Confirming Regiochemistry
Since both C2 and C6 products have the same mass, LC-MS alone is insufficient.
-
1H NMR (NOE): Irradiate the added amine's protons.
-
C2-Product: NOE observed between the amine and the pyrimidine ring substituents? (Likely no strong NOE to OMe).
-
C6-Product: Strong NOE expected between the added amine and the C5-Methoxy group.
-
Absence of NOE with OMe strongly suggests C2 substitution.
-
-
13C NMR: Compare chemical shifts of C2/C6 with predicted models or literature values for 2-amino vs 6-amino pyrimidines.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Reaction | Catalyst poisoning by free NH₂ | Switch to BrettPhos G3 precatalyst or increase catalyst loading. Ensure anhydrous conditions. |
| Low Conversion | Oxidative addition is slow (C2 is deactivated) | Increase temp to 110°C; Switch solvent to t-Amyl alcohol or Toluene . |
| Bis-Coupling (C2+C6) | Temperature too high / Excess amine | Lower temp to 70-80°C; Use strict 1.05 equiv of amine; Add amine via syringe pump. |
| Hydrolysis (OH product) | Wet solvent / Carbonate base | Ensure dry solvents. Switch base to K₃PO₄ (anhydrous). |
Experimental Workflow Diagram
Figure 2: Standardized workflow for the amination of 2,6-dichloro-5-methoxypyrimidin-4-amine.
References
-
Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidines. Journal of Organic Chemistry. Link (General principle of C4/C6 reactivity).
-
Buchwald-Hartwig User Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Source for Ligand selection: BrettPhos/RuPhos).
-
Amination of Chloropyrimidines: Gomes, G. P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Link (Insight into 5-substituent effects).
-
Catalyst Poisoning Mitigation: Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl chlorides with amines. J. Am. Chem. Soc. Link (Foundational work on inhibiting free-amine interference).
Disclaimer: This protocol is a guideline based on chemical principles and analogous literature. Specific substrates may require optimization of temperature and catalyst loading.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 4-Aminopyrimidines in Advanced Organic Synthesis
Executive Summary
The 4-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous targeted covalent inhibitors (TCIs), antiviral fleximers, and synthetic oligonucleotides. However, the exocyclic C4-amine presents significant synthetic bottlenecks. This application note provides a comprehensive, field-validated guide to selecting, installing, and cleaving protecting groups for 4-aminopyrimidines, ensuring high synthetic fidelity during aggressive downstream transformations such as oxidations and palladium-catalyzed cross-couplings.
Mechanistic Rationale: The 4-Aminopyrimidine Challenge
Due to resonance delocalization with the electron-deficient pyrimidine ring, the exocyclic nitrogen of a 4-aminopyrimidine exhibits amidine-like character. While it is less nucleophilic than a standard aliphatic amine, it remains sufficiently reactive to interfere with electrophilic halogenations, alkylations, and organometallic couplings.
Crucially, the electron-donating nature of the unprotected free amine increases the electron density of the endocyclic pyrimidine nitrogens. During oxidative steps (e.g., converting a thioether to a sulfone warhead), an unprotected 4-aminopyrimidine is highly susceptible to 1 at the ring nitrogens[1]. Masking the amine with strongly electron-withdrawing groups is therefore a mechanistic necessity to deactivate the heterocyclic core.
Comparative Analysis of Protection Strategies
To facilitate rational experimental design, the quantitative and qualitative profiles of the most effective 4-aminopyrimidine protecting groups are summarized below:
| Protecting Group | Reagents Required | Cleavage Conditions | Stability Profile | Primary Application |
| Di-Boc | Boc₂O, DMAP, DCM | TFA/DCM or HCl/Dioxane | Highly stable to strong oxidants (m-CPBA) and cross-coupling. | Kinase inhibitors, TCIs |
| Dimethylformamidine (dmf) | DMF-DMA, Heat | NH₄OH (aq) or Hydrazine | Stable to Pd-catalysis, alkylation, and mild acid. | Nucleoside analogues |
| Benzoyl (Bz) | BzCl, Pyridine | NH₄OH (aq) or MeNH₂ | Stable to acid and mild oxidation; base-labile. | Oligonucleotide synthesis |
| Acetyl (Ac) | Ac₂O, Pyridine | NH₄OH (aq) or K₂CO₃/MeOH | Base-labile; moderate stability to cross-coupling. | Antiviral fleximers |
Note: The choice between these groups hinges entirely on the orthogonality required for downstream deprotection and the specific steric/electronic demands of the intermediate.
Strategic Decision Workflow
Decision matrix for selecting 4-aminopyrimidine protecting groups based on downstream conditions.
Validated Experimental Protocols
Protocol A: One-Pot Di-Boc Protection for Aggressive Oxidation Environments
This protocol is engineered to completely mask the exocyclic amine, preventing unwanted hydrogen bonding and deactivating the pyrimidine ring against oxidation.
Materials:
-
4-Aminopyrimidine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Initiation: Dissolve the 4-aminopyrimidine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Catalysis: Add DMAP (0.2 equiv) to the stirring solution.
-
Protection: Add Boc₂O (3.0 equiv) dropwise at room temperature.
-
Maturation: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality & Self-Validation:
-
Why Di-Boc over Mono-Boc? A mono-Boc pyrimidine still possesses an acidic N-H bond. Under oxidative conditions (e.g., m-CPBA treatment for thioether oxidation), a mono-protected species can still facilitate 1[1]. Di-Boc protection completely withdraws electron density and sterically shields the ring.
-
Why DMAP? DMAP acts as a nucleophilic catalyst, generating a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate necessary to overcome the severe steric hindrance encountered when adding the second Boc group.
-
Validation: Monitor by LC-MS. The mono-Boc intermediate forms rapidly (
Da). The reaction is only complete when the mass shifts entirely to the di-Boc species ( Da).
Protocol B: Dimethylformamidine (dmf) Protection for Cross-Coupling
The dmf group is ideal for transient protection during nucleoside synthesis or Stille/Suzuki couplings, as it avoids the use of basic catalysts that might cause side reactions.
Materials:
-
4-Aminopyrimidine substrate (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv)
-
Anhydrous DMF (optional, reaction can often be run neat)
Step-by-Step Methodology:
-
Initiation: Suspend the substrate in anhydrous DMF (0.2 M). If the substrate is highly soluble, the reaction can be run neat in DMF-DMA.
-
Protection: Add DMF-DMA (2.0 equiv) to the suspension.
-
Heating: Heat the mixture to 55 °C for 3 hours.
-
Workup: Remove the solvent and excess DMF-DMA under high vacuum to yield the protected amidine quantitatively.
Causality & Self-Validation:
-
Thermodynamic Driving Force: The reaction is driven to completion by the elimination and evaporation of methanol. Heating to 55 °C is critical to ensure the expulsion of methanol, but temperatures exceeding 80 °C should be avoided to prevent transacetalization of any unprotected hydroxyl groups[2].
-
Validation: Monitor by TLC (DCM:MeOH 9:1). The highly polar starting material will convert to a significantly less polar, strongly UV-active spot. LC-MS will confirm success with a mass shift of
Da.
Case Studies in Drug Development
Targeted Covalent Inhibitors (BTK Inhibitors): During the synthesis of Ibrutinib derivatives functionalized with 2-sulfonylpyrimidine warheads, researchers encountered severe chemoselectivity issues. Attempting to oxidize thioether intermediates to sulfones using diverse oxidizing agents resulted in the destruction of the pyrimidine core via N-oxidation. Implementing a1 utilizing di-Boc protection successfully deactivated the 4-aminopyrimidine core, allowing the thioether to be cleanly oxidized to the desired sulfonyl warhead in high yields[1].
Antiviral Fleximer Analogues: In the development of acyclic fleximer analogues targeting filoviruses (e.g., Ebola), Stille cross-coupling of stannyl pyrimidines with acyclic sugars was hampered by the free 4-amino group. Researchers found that 3 (e.g., Acetyl vs. Benzoyl) not only made purification of the cross-coupled products more facile by removing tin impurities but also unexpectedly modulated the downstream antiviral activity of the final deprotected compounds[3].
References
1.1, Journal of Medicinal Chemistry - ACS Publications. 2.3, PMC - NIH. 3.2, International Research Journal of Pure and Applied Chemistry. 4. 4, Wikipedia.
Sources
Application Notes and Protocols: Strategic Functionalization of the 5-Methoxy Group on Pyrimidine Rings
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1][2] The 5-methoxy substituent is a common feature in these molecules, offering more than just steric and electronic influence; it serves as a versatile synthetic handle for introducing diverse functionalities. This guide provides an in-depth exploration of key chemical strategies to functionalize the 5-methoxy group on pyrimidine rings. We will delve into the mechanistic rationale behind O-demethylation, directed ortho-metalation, and multi-step conversion pathways for cross-coupling reactions. Each section includes detailed, field-proven protocols, troubleshooting insights, and comparative data to empower researchers, scientists, and drug development professionals in the synthesis of novel pyrimidine derivatives.
Introduction: The Strategic Importance of the 5-Methoxy Group
The electron-donating nature of the 5-methoxy group significantly influences the reactivity of the pyrimidine ring. While it can decrease the ring's susceptibility to nucleophilic aromatic substitution (SNAr) at other positions, it provides a crucial vector for regioselective modifications.[3] Functionalizing this position is a highly effective strategy for modulating the biological activity, binding affinity, and metabolic stability of pyrimidine-based compounds.[4] This document outlines three primary strategic approaches for leveraging the 5-methoxy group:
-
Direct Demethylation: Conversion to the 5-hydroxy group, a key intermediate for further transformations.
-
Directed ortho-Metalation (DoM): C-H activation at the adjacent C4 or C6 positions for the introduction of new substituents.
-
Conversion to Cross-Coupling Precursors: A powerful two-step sequence involving demethylation followed by conversion to a halide or triflate, enabling access to a vast chemical space via palladium-catalyzed reactions.
Gateway Transformation: O-Demethylation to 5-Hydroxypyrimidines
The conversion of the robust methoxy ether to a versatile hydroxyl group is the most common and pivotal first step in functionalizing the 5-position. This transformation unlocks the potential for subsequent reactions such as halogenation, triflation, and etherification.
Causality Behind Reagent Selection
The choice of demethylating agent is critical and depends on the substrate's functional group tolerance.
-
Lewis Acids (BBr₃, AlCl₃): Boron tribromide is highly effective due to the formation of a strong B-O bond, facilitating methyl group cleavage. The mechanism involves coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Aluminum chloride in ether offers a milder alternative, particularly useful for selectively cleaving the 5-methoxy group in the presence of other methoxy groups, often via a chelation-controlled mechanism.[5]
-
Nucleophilic Demethylation: Reagents like lithium triethylborohydride (L-Selectride) or thiolates (e.g., sodium thiophenoxide) can effect demethylation via an SN2 mechanism, offering an orthogonal approach for substrates sensitive to strong Lewis acids.
Protocol 2.1: O-Demethylation using Boron Tribromide (BBr₃)
This protocol describes a general procedure for the efficient demethylation of a 5-methoxypyrimidine derivative.
Materials:
-
5-Methoxypyrimidine substrate (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the 5-methoxypyrimidine substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BBr₃ solution (1.5 - 2.0 eq) dropwise via syringe over 15-20 minutes. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol to decompose excess BBr₃.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-hydroxypyrimidine.
Direct C-H Functionalization: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for C-H functionalization that bypasses the need for a pre-installed leaving group. The oxygen of the 5-methoxy group acts as a Lewis basic handle, directing a strong, non-nucleophilic lithium amide base to deprotonate the sterically accessible and electronically activated C4 or C6 position.
Expertise & Experience: Why LTMP?
The choice of base is paramount for success. While alkyllithiums like n-BuLi are strong bases, their high nucleophilicity leads to competitive addition to the electron-deficient pyrimidine ring. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the base of choice because its extreme steric bulk renders it non-nucleophilic, ensuring that it acts exclusively as a base for deprotonation.[6][7]
Caption: General workflow for Directed ortho-Metalation (DoM).
Protocol 3.1: DoM and Quench with an Electrophile
This protocol details the lithiation of a 5-methoxypyrimidine and subsequent trapping with an electrophile, such as benzaldehyde.[6]
Materials:
-
5-Methoxypyrimidine substrate (1.0 eq)
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP), typically prepared in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-BuLi, or used as a commercial solution (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.3 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry Schlenk flask or flame-dried round-bottom flask
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles
Procedure:
-
To a dry flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add the 5-methoxypyrimidine substrate (1.0 eq).
-
Slowly add the LTMP solution (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 15-30 minutes to ensure complete deprotonation.
-
Add the chosen electrophile (e.g., benzaldehyde, 1.3 eq) dropwise to the reaction mixture, still at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Electrophile (El) | Resulting Functional Group |
| Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl [-CH(OH)Ph] |
| Methyl Iodide (MeI) | Methyl [-Me] |
| Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl [-SiMe₃] |
| Carbon Dioxide (CO₂) | Carboxylic Acid [-COOH] (after acidic work-up) |
| Iodine (I₂) | Iodo [-I] |
| Table 1. Common electrophiles for trapping lithiated pyrimidines and the resulting functionalities.[6] |
Advanced Functionalization via Cross-Coupling Precursors
For introducing aryl, heteroaryl, or amino groups, a robust two-step strategy is employed. First, the 5-hydroxy intermediate is converted into an excellent leaving group (halide or triflate). This precursor is then subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
Caption: Workflow for converting 5-hydroxypyrimidines into cross-coupling products.
Protocol 4.1: Synthesis of a 5-Bromopyrimidine Precursor
This protocol outlines the conversion of a 5-hydroxypyrimidine to a 5-bromopyrimidine, a versatile substrate for cross-coupling.
Materials:
-
5-Hydroxypyrimidine (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ice water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 5-hydroxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add POBr₃ (1.5 eq) portion-wise. The reaction may be exothermic.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto ice water with vigorous stirring.
-
Neutralize the aqueous solution with saturated NaHCO₃ until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude 5-bromopyrimidine by column chromatography or recrystallization.
Protocol 4.2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a general method for the palladium-catalyzed coupling of a 5-bromopyrimidine with an arylboronic acid.[4]
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[4][8]
-
Triphenylphosphine (PPh₃) (0.04 eq, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[8]
-
1,4-Dioxane and Water (typically a 4:1 or 3:1 mixture)
Procedure:
-
To a Schlenk flask, add the 5-bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the 5-arylpyrimidine product.
Protocol 4.3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of a 5-bromopyrimidine with a primary or secondary amine. The choice of ligand is crucial for achieving high yields.[9][10]
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq) or BINAP (0.08 eq)[11]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene), followed by the 5-bromopyrimidine (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-aminopyrimidine derivative.
| Reaction Type | Catalyst/Ligand System | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | Good to High[4] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | High[8][12] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Good to High[10] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Moderate to Good[11] |
| Table 2. Representative conditions for palladium-catalyzed cross-coupling on 5-halopyrimidine substrates. |
Conclusion
The 5-methoxy group on the pyrimidine ring is a highly valuable functionality that serves as a gateway for extensive molecular diversification. By understanding the underlying principles of O-demethylation, directed ortho-metalation, and multi-step cross-coupling strategies, researchers can rationally design and execute synthetic routes to novel pyrimidine-based molecules. The protocols and data presented in this guide provide a robust framework for the successful implementation of these critical transformations, enabling the advancement of drug discovery and materials science programs.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- ResearchGate. (n.d.). Scheme 31 Deprotonative functionalization of 5-methoxy-, 2,4dimethoxy-,... ResearchGate.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at the 5-Position. Benchchem.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives | Request PDF. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- PubMed. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. PubMed.
- Aiyar, S. N., Dass, I., & Seshadri, T. R. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Hevia, E., et al. (n.d.). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical challenges in synthesizing 2,6-dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4). This compound is a vital intermediate in the development of kinase inhibitors and other pharmaceutical active ingredients.
The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-5-methoxypyrimidine with ammonia. Achieving high yield and purity requires precise control over regioselectivity and the strict suppression of competitive side reactions.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant amounts of the 2-aminated or di-aminated byproducts instead of the desired 4-amine? A1: The regioselectivity of SNAr reactions on 2,4,6-trichloropyrimidines is governed by the energy gap between the LUMO and LUMO+1 states[1]. While the 4-position is generally favored kinetically due to the stabilization of the Meisenheimer complex by the para- and ortho-ring nitrogens, the presence of the 5-methoxy group alters the electronic landscape[2]. The +M (resonance donating) effect of the methoxy group can reduce the energy gap between the transition states for C-4 and C-2 attack.
-
Causality & Solution: High temperatures provide enough thermal energy to overcome the activation barrier for C-2 attack and subsequent di-amination (forming 2-chloro-5-methoxypyrimidine-4,6-diamine). To enforce kinetic control and maximize 4-amination, you must maintain the reaction temperature strictly between -10°C and 0°C and limit ammonia to 1.05–1.10 equivalents.
Q2: My product contains hydrolyzed impurities (e.g., pyrimidinol derivatives). How do I prevent this? A2: This is a classic symptom of using aqueous ammonia (NH₄OH) or wet solvents. The highly electrophilic nature of the perhalogenated pyrimidine core makes the chloro groups highly susceptible to competitive hydrolysis[3].
-
Causality & Solution: Water acts as a competing nucleophile. To build a self-validating protocol, eliminate water entirely by switching to anhydrous ammonia gas dissolved in a dry, polar aprotic solvent like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).
Q3: Why is THF or 2-MeTHF recommended over protic solvents like methanol? A3: While protic solvents can stabilize the leaving chloride ion, they also participate in hydrogen bonding with the ammonia nucleophile, reducing its effective nucleophilicity and requiring higher temperatures (which ruins regioselectivity). Furthermore, THF and 2-MeTHF have a very low solubility for the ammonium chloride (NH₄Cl) byproduct. The precipitation of NH₄Cl drives the reaction forward via Le Chatelier's principle and provides a reliable visual indicator of reaction progress.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the kinetic versus thermodynamic pathways during the amination of 2,4,6-trichloro-5-methoxypyrimidine.
SNAr pathway of 2,4,6-trichloro-5-methoxypyrimidine highlighting regioselectivity and side reactions.
Part 3: Quantitative Data & Yield Optimization
The table below summarizes the causality between reaction conditions and the resulting yield/impurity profile. Optimal conditions restrict the formation of di-amine and hydrolysis byproducts to trace levels.
| Solvent | NH₃ Source | Temperature | NH₃ Equivalents | Target Yield (%) | Di-amine Byproduct (%) | Hydrolysis (%) |
| Methanol | Anhydrous NH₃ | 20°C | 2.0 eq | 45% | 40% | <2% |
| THF | Aqueous NH₄OH | 10°C | 1.5 eq | 55% | 15% | 25% |
| THF | Anhydrous NH₃ | -10°C to 0°C | 1.05 eq | 88% | <5% | <1% |
| 2-MeTHF | Anhydrous NH₃ | -10°C to 0°C | 1.05 eq | 90% | <4% | <1% |
Part 4: Step-by-Step Experimental Protocol
This self-validating protocol utilizes anhydrous 2-MeTHF to maximize yield while allowing for an environmentally greener extraction process compared to traditional THF/DCM workflows.
1. Preparation & Setup
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an argon inlet.
-
Causality: Strict exclusion of ambient moisture prevents the formation of hydrolyzed pyrimidinol derivatives[3].
2. Dissolution
-
Charge the flask with 2,4,6-trichloro-5-methoxypyrimidine (1.0 eq) and anhydrous 2-MeTHF (10 mL/g of substrate). Stir until completely dissolved.
3. Cryogenic Cooling
-
Submerge the flask in a dry ice/acetone or brine/ice bath. Allow the internal temperature to equilibrate strictly to -10°C.
4. Controlled Amination
-
Using a syringe pump, slowly add a pre-titrated solution of anhydrous ammonia in THF (0.4 M, 1.05 eq) over 60 minutes.
-
Causality: Slow addition prevents localized concentration spikes that drive di-amination. Maintaining the temperature below 0°C locks the reaction into the kinetically favored C-4 attack pathway[1].
5. Reaction Monitoring
-
Stir for an additional 2 hours at 0°C.
-
Validation: The precipitation of fine, white NH₄Cl salts serves as a visual indicator of reaction progression. Monitor via HPLC or TLC (Hexanes/EtOAc 3:1) until the starting material is <2%.
6. Quenching & Workup
-
Quench the reaction by adding cold saturated aqueous NH₄Cl (5 mL/g). Extract the aqueous layer with 2-MeTHF (2 x 5 mL/g).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
7. Purification
-
Purify the crude residue via recrystallization from heptane/ethyl acetate to afford pure 2,6-dichloro-5-methoxypyrimidin-4-amine as an off-white solid.
References
-
Parks, E. L., et al. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry (2008). Available at:[Link]
-
Anderson, S. C., & Handy, S. T. One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis (2010). Available at:[Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation & Analysis of Aminopyrimidine Isomers
Welcome to the Application Support Center. Separating regioisomers like 2-aminopyrimidine (2-AP) and 4-aminopyrimidine (4-AP) is a notorious bottleneck in medicinal chemistry and drug development. Because these compounds share the same molecular weight and similar functional groups, standard generic chromatographic methods often fail.
As an Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the physicochemical causality behind why these isomers behave differently and how you can exploit those differences to build robust, self-validating separation protocols.
Core Physicochemical Differences
The key to separating 2-AP and 4-AP lies in their distinct electronic distributions. The position of the exocyclic amine dictates the molecule's basicity and symmetry.
Table 1: Comparative Physicochemical Data
| Property | 2-Aminopyrimidine | 4-Aminopyrimidine |
|---|---|---|
| pKa (Conjugate Acid) | 3.45 – 3.90[1] | 5.70 – 6.00[2] |
| Melting Point | 122 – 126 °C[1] | 150 – 152 °C |
| Symmetry | High (
Strategic Insight: The ~2-unit difference in pKa is your most powerful tool. By precisely controlling the pH of your environment, you can selectively ionize one isomer while leaving the other neutral[2].
Troubleshooting & FAQs
Q: My 2-AP and 4-AP isomers are co-eluting as a single broad peak on my C18 column using 0.1% Formic Acid. How can I resolve them? The Causality: 0.1% Formic Acid yields a mobile phase pH of ~2.7. At this pH, both isomers are fully protonated (cationic) because the environment is more acidic than both of their pKa values (3.5 and 5.7). Highly polar cations exhibit poor retention and selectivity on hydrophobic C18 stationary phases, leading to co-elution near the void volume[4]. The Solution: Adjust the mobile phase pH to 4.5 – 5.0 using an ammonium acetate buffer. At pH 4.8, 4-AP remains predominantly protonated (charged) and elutes early, whereas 2-AP is predominantly in its neutral free-base form and is strongly retained by the C18 phase.
Q: I need to separate these isomers on a preparative scale (multi-gram). Preparative HPLC is too expensive and time-consuming. What is the best alternative? The Causality: You can exploit the basicity difference through selective chemical derivatization or salt precipitation[5]. Since 4-AP is significantly more basic than 2-AP, it will preferentially react with a stoichiometric amount of a weak organic acid in an organic solvent. The Solution: Use a controlled addition of L-tartaric acid or citric acid in ethanol. The 4-AP will form an insoluble salt and precipitate, while the less basic 2-AP remains dissolved in the mother liquor.
Q: What TLC conditions are optimal for monitoring the reaction and isomer formation?
The Causality: Aminopyrimidines streak heavily on standard silica plates due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the silica gel.
The Solution: Use a polar, basic solvent system. A mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 ratio neutralizes the silanol groups, preventing streaking. 4-AP typically has a lower
Experimental Protocols
Protocol A: Analytical HPLC Separation (pH-Optimized)
This protocol is a self-validating system: if the pH is prepared incorrectly, the retention time of the 4-AP peak will immediately shift, serving as an internal system suitability check.
-
Column Preparation: Install a standard C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 30 °C to ensure reproducible thermodynamics.
-
Buffer Preparation (Critical Step): Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to exactly 4.8 using dilute acetic acid.
-
Self-Validation: Inject a test mix. If 4-AP elutes too close to the void, your pH is too low. If the peaks merge later in the run, your pH is too high.
-
-
Mobile Phase Setup:
-
Channel A: 10 mM Ammonium Acetate buffer (pH 4.8).
-
Channel B: Acetonitrile (LC-MS grade).
-
-
Gradient Elution: Run a linear gradient from 2% B to 30% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm. 4-AP (charged) will elute first, followed by baseline resolution of 2-AP (neutral).
Protocol B: Preparative Separation via Selective Salt Precipitation
-
Dissolution: Dissolve 10 grams of the crude isomer mixture in 100 mL of warm absolute ethanol (60 °C).
-
Acid Addition: Calculate the exact molar equivalents of 4-AP in the mixture (determined via NMR or analytical HPLC). Slowly add 1.0 equivalent of L-tartaric acid dissolved in 20 mL of ethanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 4 °C for 4 hours. The 4-aminopyrimidine tartrate salt will selectively crystallize out of the solution.
-
Filtration & Recovery:
-
Filter the precipitate under a vacuum and wash with 10 mL of cold ethanol.
-
To recover 4-AP: Suspend the solid salt in water, adjust to pH 9 with 1M NaOH, and extract with ethyl acetate.
-
To recover 2-AP: Concentrate the mother liquor, neutralize any residual acid with aqueous bicarbonate, and recrystallize from toluene to obtain pure 2-aminopyrimidine[5].
-
Workflow Visualizations
Caption: Workflow for selecting the optimal separation method based on scale and purity requirements.
Caption: Mechanism of pH-dependent selectivity for aminopyrimidine isomers in Reversed-Phase HPLC.
References
-
Title: Separation of Isomers Source: Pyvot Tech URL: [Link]
- Title: Separation of position isomers - US2732393A Source: Google Patents URL
- Title: EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents Source: Google Patents URL
-
Title: Small-Molecule Organocatalysis Facilitates In Situ Nucleotide Activation and RNA Copying Source: Knowledge UChicago URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 5. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
Part 1: Diagnostic Q&A – Uncovering the Causality of Decomposition
The Application Scientist’s Desk: Mitigating Tar Formation in Pyrimidine Aminations
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose pyrimidine amination reactions yield intractable black tar rather than the desired functionalized product. Pyrimidines are privileged scaffolds in drug discovery, but their unique electronic properties make them highly susceptible to thermal degradation, solvolysis, and polymerization.
This guide abandons generic advice to instead dissect the mechanistic causality behind these side reactions. Below, you will find targeted diagnostic FAQs, empirical data, and self-validating protocols designed to ensure high-fidelity C–N bond formation.
Q: Why does my SNAr amination of a chloropyrimidine turn into a black tar when I increase the temperature to drive conversion? A: Tar formation in Nucleophilic Aromatic Substitution (SNAr) is primarily a symptom of thermal degradation outpacing the desired C–N bond formation. Because pyrimidines are electron-deficient, they are activated for SNAr, but this same electron deficiency makes the ring susceptible to non-specific nucleophilic attack or ring-opening under prolonged thermal stress[1]. When utilizing poorly nucleophilic amines, researchers often push conventional heating past 120 °C. The causality here is thermodynamic: while the high thermal energy overcomes the activation barrier for the desired amination, it simultaneously surpasses the threshold for decomposition and polymerization. Intervention: Transition from conventional conductive heating to microwave irradiation. Microwave synthesis accelerates dipole rotation, drastically reducing the reaction time from hours to minutes, which minimizes the time the substrate spends at degradation-inducing temperatures[2].
Q: I am observing significant amounts of hydroxypyrimidine instead of my target amine. How do I prevent this solvolysis? A: Solvolysis is a competing nucleophilic attack by water or alcohol solvents, forming highly stable alkoxypyrimidine or hydroxypyrimidine side products[1]. The pyrimidine ring's electrophilicity makes it highly reactive toward oxygen nucleophiles, especially when strong bases are present. Intervention: Ensure strictly anhydrous conditions by using freshly dried polar aprotic solvents (e.g., DMF, DMSO) and inert atmospheres[1]. If aqueous conditions are unavoidable, replacing strong alkoxide bases with potassium fluoride (KF) in water under microwave conditions (150 °C) has been proven to facilitate clean SNAr while suppressing destructive solvolysis.
Q: My Buchwald-Hartwig coupling of a pyrimidine stalls at 30% conversion, and the mixture precipitates a black solid. What is the mechanism of failure? A: The black precipitate is "Palladium black," indicating catastrophic catalyst deactivation. In the Buchwald-Hartwig amination, if the reductive elimination step is slower than catalyst degradation, the active Pd(0) species aggregates into inactive bulk metal[1]. Furthermore, protodehalogenation of the pyrimidine can occur as a competing side reaction, consuming the starting material and leaving the catalyst vulnerable[3]. Intervention: The causality of slow reductive elimination is often steric. Switch to highly sterically hindered biarylphosphine ligands like XPhos or BrettPhos[1][3]. These bulky ligands force the amine and pyrimidine into close proximity on the palladium center, accelerating reductive elimination and stabilizing the Pd(0) intermediate to prevent aggregation[4].
Part 2: Quantitative Analysis of Reaction Parameters
To illustrate the impact of reaction conditions on decomposition, the following table summarizes empirical data comparing leaving groups and heating modalities in pyrimidine cyclocondensation and amination[2].
| Leaving Group | Heating Modality | Reaction Time | Yield (%) | Primary Impurity Profile / Issue |
| Chlorine | Conventional (100 °C) | 6 – 8 h | 68 – 87% | Thermal decomposition (Tar), Solvolysis |
| Chlorine | Microwave (150 °C) | 20 min | 92% | Minimal (Clean conversion, 98% purity) |
| Hydroxyl | Conventional (100 °C) | 24 h | 45% | Unreacted starting material, extensive tarring |
| Methoxy | Conventional (100 °C) | 18 h | 62% | Sluggish reaction, partial decomposition |
Part 3: Mechanistic Workflow for Tar Mitigation
Diagnostic workflow for mitigating tar formation in pyrimidine aminations.
Part 4: Validated Experimental Methodologies
Protocol A: Microwave-Assisted SNAr Amination (Minimizing Thermal Tarring)
Self-Validating Principle: By utilizing microwave irradiation, the reaction achieves complete conversion before thermal decomposition pathways can initiate.
-
Substrate Preparation: In a microwave-safe vial, dissolve the halopyrimidine (1.0 equiv) and amine (1.2 equiv) in anhydrous DMF.
-
In-Process Control: The solution must be perfectly clear; cloudiness indicates moisture ingress, which will lead to solvolysis[1].
-
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Seal the vial with a Teflon-lined septum.
-
Microwave Irradiation: Heat to 150 °C for 20 minutes (300 W max power).
-
Causality: Rapid, uniform dielectric heating prevents prolonged thermal exposure, bypassing tar-forming decomposition pathways[2].
-
-
Reaction Monitoring: Analyze via LC-MS.
-
In-Process Control: Look for complete consumption of starting material without the appearance of the M+18 (hydroxypyrimidine) solvolysis peak.
-
-
Workup: Quench with ice water, extract with EtOAc, wash with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination with Steric Acceleration
Self-Validating Principle: The use of XPhos ensures rapid oxidative addition and reductive elimination, preventing the Pd(0) intermediate from degrading into inactive tar.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), combine Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in anhydrous toluene[4][5]. Stir for 15 minutes at room temperature.
-
In-Process Control: The solution should turn a deep, homogeneous red/orange, indicating the successful formation of the active L₂Pd(0) complex.
-
-
Reagent Addition: Add the chloropyrimidine (1.0 equiv), amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Heating: Heat the mixture to 100 °C.
-
In-Process Control: Monitor the color. A sustained yellow/orange color indicates a healthy catalytic cycle. Rapid conversion to a black suspension (Pd black) indicates moisture contamination or ligand failure[1].
-
-
Quenching and Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite® to remove palladium residues and inorganic salts[1]. Concentrate the filtrate and purify via flash chromatography.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC (NIH). Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Omega. Available at: [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis - Purdue University. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC (NIH). Available at:[Link]
Sources
Technical Support Center: Purification of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Executive Summary & Compound Profile
This guide provides a validated technical framework for the purification of 2,6-Dichloro-5-methoxypyrimidin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. High purity (>98%) is essential to prevent regioisomeric side-reactions in downstream nucleophilic aromatic substitutions (SNAr).
Physicochemical Context
-
Structure: Pyrimidine core with an electron-donating methoxy group at C5, an amine at C4, and chlorines at C2 and C6.
-
Solubility Profile:
-
High Solubility: Hot Acetonitrile, Hot Ethanol, DMF, DMSO.
-
Moderate Solubility: Ethyl Acetate, Dichloromethane.
-
Low Solubility: Water, Hexanes, Heptane.
-
-
Critical Impurities:
-
Regioisomer: 4,6-Dichloro-5-methoxypyrimidin-2-amine (arising from non-selective amination).
-
Starting Material: 2,4,6-Trichloro-5-methoxypyrimidine.
-
Hydrolysis Product: 6-Chloro-5-methoxypyrimidin-4(3H)-one derivatives (moisture sensitivity).
-
Solvent System Selection
Our technical team recommends two solvent systems based on the polarity of the amino and methoxy substituents.
| System | Solvents | Ratio (v/v) | Application | Pros | Cons |
| Primary (Recommended) | Acetonitrile / Water | 5:1 to 3:1 | High Purity (>99%) | Excellent removal of polar hydrolysis impurities; sharp crystals. | Lower yield if water ratio is too high. |
| Secondary (Green) | Ethanol / Water | 4:1 | General Purpose | Eco-friendly; good for removing inorganic salts. | Risk of solvolysis (ethoxy exchange) if heated prolonged. |
| Alternative | Isopropanol (IPA) | 100% | Scale-up | Simple solvent recovery; lower energy cost. | May not remove regioisomers as effectively. |
Expert Insight: The Acetonitrile/Water system is superior for this specific compound because the acetonitrile solubilizes the organic pyrimidine core effectively at high temperatures, while the water acts as a powerful anti-solvent for the non-polar starting materials upon cooling, while keeping highly polar degradation products in solution.
Standard Operating Procedure (SOP)
Protocol A: Recrystallization from Acetonitrile/Water
Prerequisites:
-
Crude Purity: >85% (HPLC)[1]
-
Equipment: Reflux condenser, magnetic stirrer/overhead stirrer, vacuum filtration setup.
Step-by-Step Workflow:
-
Dissolution:
-
Charge the crude solid (10.0 g) into a round-bottom flask.
-
Add Acetonitrile (50 mL, 5 vol).
-
Heat to reflux (80-82°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely, add Acetonitrile in 5 mL increments until dissolution is complete. Do not exceed 10 volumes.
-
-
Hot Filtration (Clarification):
-
If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.
-
Note: Perform this quickly to prevent premature crystallization on the filter.
-
-
Crystallization:
-
Return the filtrate to the flask and maintain a temperature of 60-65°C .
-
Slowly add Water (10-15 mL) dropwise over 20 minutes.
-
Observation: The solution may turn slightly turbid.
-
Remove the heat source and allow the mixture to cool to room temperature (20-25°C) slowly over 2 hours. Stirring speed should be reduced to prevent oiling out.
-
Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour.
-
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the cake with a cold (0°C) mixture of Acetonitrile/Water (1:1, 20 mL).
-
-
Drying:
-
Dry the solid in a vacuum oven at 45-50°C for 12 hours.
-
Target: Loss on Drying (LOD) < 0.5%.
-
Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. What is wrong?
Cause: The solution cooled too quickly, or the impurity profile is high, suppressing the melting point. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution with a pure crystal of the target compound at 50°C.
-
Slow down the cooling rate (wrap the flask in foil or a towel).
-
Add the anti-solvent (water) more slowly.
Q2: My yield is low (<50%). Where is my product?
Cause: Too much solvent was used, or the mother liquor holds significant product. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool to 0°C to induce a "second crop" of crystals.
-
Warning: The second crop usually has lower purity and should be analyzed separately.
Q3: The product is colored (yellow/brown) instead of white.
Cause: Presence of oxidized polymeric impurities or trace metal contaminants. Solution:
-
Perform a Charcoal Treatment : During the hot dissolution step (Step 1), add Activated Carbon (5-10 wt% of crude mass). Stir at reflux for 15 minutes, then perform the hot filtration (Step 2) through Celite to remove the carbon.
Visualized Workflows
Figure 1: Recrystallization Logic Flow
Caption: Step-by-step decision matrix for the purification of 2,6-Dichloro-5-methoxypyrimidin-4-amine.
Figure 2: Impurity Separation Mechanism
Caption: Solubility differential mechanism separating the target amine from polar and non-polar impurities.
References
-
BenchChem Technical Support . Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Retrieved from .
-
National Institutes of Health (NIH) . 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. PMC Article. Retrieved from .
-
PrepChem . Synthesis of 4-amino-2,6-dichloro-5-methylpyrimidine (Analogous Protocol). Retrieved from .
-
Google Patents . CN104326988A - Synthesis method for 2,4-dichloro-5-methoxy pyrimidine.[1][2] Retrieved from .
Sources
Technical Support Center: Troubleshooting Solubility of 2,6-Dichloro-5-methoxypyrimidin-4-amine in Aqueous Media
Welcome to the dedicated technical support guide for resolving solubility challenges with 2,6-Dichloro-5-methoxypyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous solutions during their experiments. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, grounded in established scientific principles and practical laboratory techniques.
Understanding the Solubility Challenge: Physicochemical Profile
2,6-Dichloro-5-methoxypyrimidin-4-amine is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Its structure, featuring two chlorine atoms, a methoxy group, and an amine group, contributes to its overall physicochemical properties, which in turn dictate its solubility. While specific experimental data for this exact compound is limited in public literature, we can infer its behavior from its structural features and data from close analogs.
Key Physicochemical Properties (Experimental and Predicted):
| Property | Value/Prediction | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₅H₅Cl₂N₃O | - | [1] |
| Molecular Weight | 194.02 g/mol | - | [1] |
| Predicted LogP | 1.3742 | Indicates a degree of lipophilicity, suggesting low intrinsic water solubility. | [1] |
| Aqueous Solubility | Predicted to be "slightly soluble" to "insoluble". The related compound 4-Amino-2,6-dichloropyrimidine is described as "slightly soluble in water".[2] | The compound is expected to have low intrinsic solubility in neutral aqueous solutions. | [2] |
| pKa (Predicted) | Estimated to be in the range of 2.5 - 4.5 | The amine group can be protonated in acidic conditions, which can significantly impact solubility. | [3] |
| Physical Form | Powder or crystals | The crystalline nature of the solid form can also contribute to lower solubility due to the energy required to break the crystal lattice. | [4] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Initial Assessment & Basic Troubleshooting
Question 1: I've added 2,6-Dichloro-5-methoxypyrimidin-4-amine to water/buffer, and it's not dissolving. What should I do first?
Answer:
Before attempting more complex solubilization techniques, it's crucial to confirm the basics.
-
Visual Inspection: Ensure that you are not mistaking a fine suspension for a dissolved solution. Undissolved particles may be visible, or the solution may appear cloudy.
-
Sonication & Agitation: Have you tried aiding dissolution with physical methods? Place the vial in a sonicator bath for 5-10 minutes or use vigorous vortexing. This can help break up solid aggregates and increase the surface area for dissolution.
-
Temperature: Gently warming the solution can sometimes increase the solubility of a compound. Try warming your solution to 37°C or 40°C. However, be mindful of potential degradation at elevated temperatures.
pH Adjustment
Question 2: Can I use pH adjustment to increase the solubility of 2,6-Dichloro-5-methoxypyrimidin-4-amine?
Answer:
Yes, pH adjustment is a primary and highly effective strategy for this compound due to the presence of a basic amine group.[5]
-
The "Why": The amine group on the pyrimidine ring can accept a proton (become protonated) in acidic conditions. This protonated form is a salt, which is generally much more water-soluble than the neutral form. The Henderson-Hasselbalch equation provides a theoretical basis for understanding the relationship between pH, pKa, and the ionization state of a compound.[6]
-
Practical Steps:
-
Start by preparing a slurry of the compound in your desired aqueous medium.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Aim for a pH that is at least 1-2 units below the estimated pKa of the compound to ensure a significant portion is in the more soluble, protonated form.
-
Troubleshooting pH Adjustment:
-
Precipitation upon pH neutralization: If you need to bring the pH back to neutral for your experiment, be aware that the compound may precipitate out of solution. This is a common issue with pH-based solubilization.[6] If this occurs, consider if your experiment can be performed at a lower pH or if another solubilization method is needed.
-
Compound Instability: Extreme pH values can lead to chemical degradation. It is advisable to conduct preliminary stability studies at the desired pH.
Diagram: pH Adjustment Strategy
Caption: Decision-making for co-solvent selection.
Surfactants & Cyclodextrins
Question 4: I need a more robust solution for a formulation. Should I consider surfactants or cyclodextrins?
Answer:
Yes, for more challenging solubility issues or for formulation development, surfactants and cyclodextrins are excellent choices.
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). [5]The hydrophobic core of the micelle can encapsulate poorly soluble compounds, effectively increasing their apparent solubility. [5] * Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, and sodium dodecyl sulfate (SDS). Non-ionic surfactants are often preferred for their lower toxicity. [5]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [7]They can form inclusion complexes with appropriately sized hydrophobic molecules, thereby increasing their solubility and stability. [7][8] * Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). [7] Considerations:
-
Screening is Key: The effectiveness of a particular surfactant or cyclodextrin is highly dependent on the specific drug molecule. A screening study is essential to identify the best option.
-
Formulation Complexity: These approaches add complexity to the formulation and may require more extensive characterization.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination
This method determines the equilibrium solubility of a compound. [9][10][11]
-
Preparation: Add an excess amount of 2,6-Dichloro-5-methoxypyrimidin-4-amine (e.g., 1-2 mg) to a vial containing a known volume of the aqueous medium (e.g., 1-2 mL). Ensure there is undissolved solid material.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS. Prepare a calibration curve with known concentrations of the compound to accurately determine its concentration in the saturated solution.
Protocol 2: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2,6-Dichloro-5-methoxypyrimidin-4-amine in 100% of each co-solvent to be tested (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of each stock solution with the corresponding pure co-solvent to create a range of concentrations.
-
Aqueous Dilution: Add your aqueous buffer to each well to achieve the desired final co-solvent concentration (e.g., 1%, 2%, 5%, 10% v/v).
-
Equilibration and Observation: Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours). Observe the wells for any precipitation.
-
Analysis: The highest concentration that remains clear for each co-solvent system is the apparent solubility under those conditions.
Protocol 3: Surfactant and Cyclodextrin Screening
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant or cyclodextrin. Ensure that the surfactant concentrations span the expected CMC.
-
Compound Addition: Add an excess amount of 2,6-Dichloro-5-methoxypyrimidin-4-amine to each solution.
-
Equilibration: Follow the equilibration and phase separation steps as described in Protocol 1.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate for each surfactant/cyclodextrin concentration.
-
Data Analysis: Plot the solubility of the compound as a function of the surfactant/cyclodextrin concentration to determine the extent of solubility enhancement.
References
-
Bio-protocol. (2018). Determination of Thermodynamic Solubility. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Gomez, D. R., Patino, O., & Cardenas, F. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Singh, S., & Mittal, A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]
-
Sanna, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. Retrieved from [Link]
-
Grasas y Aceites. (2008). Surface active properties and biological activity of novel nonionic surfactants containing pyrimidines and related nitrogen heterocyclic ring systems. Grasas y Aceites. Retrieved from [Link]
-
Seybold, P. G., & Shields, G. C. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]
-
Akay, S., & Can, N. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Retrieved from [Link]
-
RJ Wave. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
Wolschann, P., & Viernstein, H. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]
-
Baluja, S., & Bhesaniya, K. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
Scientific.net. (2024, November 14). Synthesis and Investigation of Surface Tension Properties of Fatty Pyrimidinium Betaines. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]
-
Impactfactor. (2024, November 9). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Retrieved from [Link]
-
IJPSR. (2017, July 15). 22 Solubility assessment and screening of oils, surfactants and cosurfactants combinations for self-emulsion formulation of resv. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]
-
ResearchGate. (2019, March 4). (PDF) Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,6-Dichloro-N-(5,5-dimethoxypentyl)-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. PubChem. Retrieved from [Link]
-
American Elements. (n.d.). 2-Amino-4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-5-methoxypyrimidin-2-amine | 13428-25-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientific.net [scientific.net]
- 7. scienceasia.org [scienceasia.org]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. bio-protocol.org [bio-protocol.org]
- 10. evotec.com [evotec.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Technical Support Center: Mastering Temperature Control for Selective Mono-amination of Trichloropyrimidine
Welcome to the technical support center for the selective mono-amination of trichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, with a special focus on the critical role of temperature in achieving high regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the regioselectivity in the amination of 2,4,6-trichloropyrimidine?
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the trichloropyrimidine ring is primarily governed by the intrinsic electronic properties of the pyrimidine core. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This is due to the greater electron deficiency at the C4/C6 positions, which more effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. Consequently, amination typically favors the C4 (or C6) position.[1][2]
Q2: How does temperature influence the regioselectivity of mono-amination?
Temperature is a critical parameter for controlling the regioselectivity of this reaction. Lowering the reaction temperature generally enhances selectivity, favoring the kinetically controlled product, which is the C4/C6 mono-aminated isomer.[2][3] At elevated temperatures, the reaction may proceed under thermodynamic control, potentially leading to a mixture of isomers and an increased likelihood of di- and tri-substituted byproducts.[2]
Q3: What are the most common side reactions to anticipate, and how does temperature play a role in their formation?
The primary side reactions of concern are:
-
Di- and Tri-amination: These occur when the initially formed mono-aminated product reacts further with the amine. This is more prevalent at higher temperatures, with prolonged reaction times, or when an excess of the amine nucleophile is used.[2]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the formation of hydroxypyrimidines. This side reaction can be exacerbated at higher temperatures. Therefore, maintaining anhydrous conditions is crucial.[2][4]
Q4: Can I achieve selective amination at the C2 position?
While C4/C6 substitution is generally favored, achieving C2 selectivity is possible under specific conditions. This often requires a tailored approach, such as using a palladium-catalyzed cross-coupling reaction with specific ligands (e.g., a dialkylbiarylphosphine-derived palladium catalyst) or by modifying the pyrimidine ring with a directing group.[5][6] In some instances, the choice of a more nucleophilic dialkylamine can also favor C2 amination under non-catalyzed SNAr conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Mono-aminated Product | 1. Incomplete Reaction: The reaction temperature may be too low for the specific amine nucleophile, leading to poor conversion.[3][4] 2. Side Reactions: Higher temperatures might be promoting the formation of byproducts, consuming the starting material and desired product.[2][7] 3. Decomposition: The starting material or product might be thermally unstable at the reaction temperature. | 1. Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or LC-MS. 2. Optimize Reaction Time: At a given temperature, determine the optimal reaction time to maximize mono-amination while minimizing di-substitution. 3. Consider a Catalyst: For less reactive amines, a palladium catalyst may be necessary to achieve good conversion at a lower, more selective temperature.[4] |
| Formation of Di- and Tri-substituted Byproducts | 1. High Reaction Temperature: Elevated temperatures provide sufficient activation energy for the subsequent amination of the mono-substituted product.[2] 2. Excess Amine: Using a significant excess of the amine nucleophile drives the reaction towards multiple substitutions. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to over-amination.[3] | 1. Lower the Reaction Temperature: This is the most effective way to favor mono-substitution. Kinetic control at lower temperatures will favor the more rapid formation of the C4/C6 mono-aminated product.[2] 2. Control Stoichiometry: Use a controlled amount of the amine, typically 1.0 to 1.2 equivalents. 3. Monitor Closely: Stop the reaction as soon as the trichloropyrimidine starting material has been consumed. 4. Slow Addition: Adding the amine slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thus favoring mono-substitution.[2] |
| Poor Regioselectivity (Mixture of C2 and C4/C6 isomers) | 1. High Reaction Temperature: As temperature increases, the kinetic preference for C4/C6 substitution may diminish, allowing for competitive C2 amination.[8] 2. Solvent Effects: The choice of solvent can influence the isomer ratio.[2] 3. Nature of the Nucleophile: Highly reactive or sterically unhindered amines might exhibit different selectivity profiles. | 1. Screen Lower Temperatures: Begin the reaction at a low temperature (e.g., 0°C or room temperature) and only gradually increase if necessary. 2. Solvent Screening: Evaluate a range of polar aprotic solvents such as THF, DMF, and DMSO, as they can influence the regioselectivity.[2] 3. Consider a Catalyzed Approach: For challenging cases, a palladium-catalyzed reaction may offer superior control over regioselectivity.[5] |
| Significant Hydrolysis Byproduct | 1. Presence of Water: The reaction is not being run under sufficiently anhydrous conditions. 2. High Temperature: Elevated temperatures can accelerate the rate of hydrolysis. | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4] 2. Use Anhydrous Reagents: Ensure the amine and any bases used are anhydrous. 3. Lower Reaction Temperature: If anhydrous conditions are confirmed, lowering the temperature can help to disfavor the hydrolysis side reaction.[2] |
Visualizing the Impact of Temperature on Selectivity
The following diagram illustrates the general principle of temperature control in the selective mono-amination of 2,4,6-trichloropyrimidine. At lower temperatures, the reaction is under kinetic control, favoring the formation of the more rapidly formed C4-aminated product. At higher temperatures, the reaction may approach thermodynamic control, potentially leading to a mixture of products, including the C2-aminated isomer and di-substituted byproducts.
Caption: Temperature-dependent regioselectivity in mono-amination.
Detailed Experimental Protocol: Selective Mono-amination at the C4/C6 Position
This protocol provides a general framework for achieving selective mono-amination of 2,4,6-trichloropyrimidine at the C4/C6 position under kinetic control.
Materials:
-
2,4,6-Trichloropyrimidine
-
Amine nucleophile (e.g., pyrrolidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF).
-
Place the flask under a positive pressure of nitrogen or argon.
-
-
Controlled Addition:
-
Cool the reaction mixture to 0°C using an ice bath.
-
In a separate flask, prepare a solution of the amine (1.0-1.1 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent.
-
Add the amine/base solution to the stirred solution of trichloropyrimidine dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue to monitor. Avoid heating unless absolutely necessary to prevent the formation of byproducts.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated isomer.
-
References
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996).
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]
-
Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. (n.d.). Quick Company. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
-
An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. (n.d.). Iowa State University. [Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). The Journal of Organic Chemistry. [Link]
-
2,4,6-Trichloropyrimidine. Reaction with Anilines. (n.d.). ResearchGate. [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Ticket ID: #PYR-5-OMe-PUR Status: Open Subject: Removal of Regioisomeric Impurities (2-Amino vs 4-Amino) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering a persistent impurity, 2-amino-4,6-dichloro-5-methoxypyrimidine , co-eluting or co-crystallizing with your target compound, 2,6-dichloro-5-methoxypyrimidin-4-amine .
This guide addresses the "Regioisomer Trap" inherent in the nucleophilic aromatic substitution (
This support module provides a self-validating diagnostic workflow, two purification protocols (crystallization and chromatography), and root-cause prevention strategies.
Module 1: Diagnostic & Identification
User Question: "I see a single spot on TLC, but my yield is off, and the melting point is broad. How do I confirm the presence of the regioisomer?"
Technical Response: TLC is often insufficient due to the similar polarity of the isomers. You must use 1H NMR or HPLC for definitive identification.
The Isomer Fingerprint
The structural difference lies in the symmetry and the electronic environment of the amine protons.
| Feature | Target (4-Amino) | Impurity (2-Amino) | Reasoning |
| Structure | Amine at C4 (asymmetric) | Amine at C2 (symmetric axis) | Symmetry dictates proton environments. |
| 1H NMR ( | Two distinct broad singlets or one broad singlet (solvent dependent). | One sharp singlet (often downfield). | The 4-amino protons are non-equivalent due to restricted rotation near the 5-OMe group (H-bonding). The 2-amino protons are chemically equivalent. |
| 13C NMR | Distinct peaks for C2, C4, C6. | C4 and C6 are equivalent (fewer peaks). | Symmetry makes C4 and C6 magnetic equivalents in the impurity. |
| Polarity | Slightly less polar. | Slightly more polar. | The 2-amino isomer has a dipole moment aligned with the ring nitrogen axis. |
Diagnostic Workflow
Figure 1: Decision tree for identifying regioisomeric contamination using NMR spectroscopy.
Module 2: Purification Protocols
User Question: "Flash chromatography is not separating the isomers effectively. What is the scalable alternative?"
Technical Response: For chloropyrimidines, fractional crystallization is superior to chromatography because the symmetry of the 2-amino impurity creates a different crystal lattice energy compared to the 4-amino target.
Protocol A: Selective Crystallization (Recommended)
This method exploits the solubility differential. The 4-amino target (asymmetric) is generally more soluble in non-polar solvents than the symmetric 2-amino impurity, but less soluble in protic solvents at low temperatures.
Reagents: Isopropanol (IPA), Water.
-
Dissolution: Dissolve the crude solid in minimal boiling Isopropanol (approx. 5-7 mL per gram).
-
Hot Filtration: If any insoluble material remains at boiling, filter immediately (this is often the diamino impurity or inorganic salts).
-
Controlled Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.
-
Anti-solvent Addition: Add Water dropwise (ratio 1:3 Water:IPA) until persistent turbidity is observed.
-
Crystallization: Cool to 0–4°C for 4 hours.
-
Filtration: Filter the precipitate.
-
Note: The Target (4-Amino) typically crystallizes out.
-
Note: The Impurity (2-Amino) remains in the mother liquor due to its higher solubility in the aqueous-organic mix (polarity effect).
-
-
Validation: Check the filter cake via HPLC/NMR. If purity is <98%, Recrystallize using Toluene/Heptane (1:1).
Protocol B: Chromatographic Separation (Low Scale)
If you must use chromatography (e.g., for <500mg), standard silica is often insufficient.
-
Stationary Phase: C18 Reverse Phase or Amino-functionalized silica.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Elution Order:
-
Hydrolysis byproducts (most polar).
-
2-Amino Impurity (elutes earlier in RP-HPLC due to H-bonding capability with water).
-
4-Amino Target (elutes later).
-
Module 3: Root Cause & Prevention
User Question: "How do I stop the 2-amino isomer from forming in the first place?"
Technical Response: The formation of the regioisomer is temperature-dependent.[1] The reaction at C4 is under kinetic control , while the reaction at C2 is competitive at higher temperatures.
The Mechanism of Regioselectivity
In 2,4,6-trichloro-5-methoxypyrimidine:
-
C4/C6 Positions: Activated by the para-nitrogen (N1/N3) and the electron-withdrawing chlorine. However, the 5-OMe group provides some electron donation, slightly deactivating C4/C6 compared to C2.
-
C2 Position: Flanked by two nitrogens (maximum electron deficiency), but sterically hindered by the "buttressing" effect of the chlorines at 4 and 6.
Optimization Strategy:
-
Temperature: Maintain reaction temperature between -10°C and 0°C . Higher temperatures (>20°C) increase the energy available to overcome the steric barrier at C2, increasing the impurity profile [1].
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of Ammonia. Excess amine promotes double substitution (diamino impurities) [2].
-
Solvent: Use THF or Dioxane . Avoid protic solvents (like MeOH) during the initial addition, as they can facilitate proton transfer that lowers the transition state energy for the C2 attack.
Reaction Pathway Diagram
Figure 2: Kinetic vs. Thermodynamic pathways in the amination of trichloropyrimidines.
FAQ: Rapid Fire Troubleshooting
Q: Can I use acid-base extraction to separate them? A: Generally, no . Both isomers are weak bases with very similar pKa values (depressed by the electron-withdrawing chlorines). Standard aqueous workups will extract both. However, the 2-amino isomer is slightly more basic; careful titration with weak acid might selectively protonate it, but yield loss is high.
Q: My product is turning pink/brown on storage. Why? A: This indicates oxidative instability, likely due to trace diamino impurities or residual copper/iron salts if metal catalysis was used upstream. Recrystallize from Ethanol/Water with a pinch of sodium metabisulfite to stabilize.
Q: Is the 5-methoxy group stable to HCl? A: Yes, the methoxy ether on the pyrimidine ring is robust under standard acidic workup conditions. However, avoid boiling in concentrated HBr or HI, which will cleave the ether to the alcohol (uracil derivative).
References
-
Regioselectivity in Pyrimidine Substitution
-
Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[2]
- Source: Beilstein Journal of Organic Chemistry, 2008.
- Relevance: Establishes that C4 substitution is favored (9:1 ratio) over C2 in similar halogenated pyrimidine scaffolds under kinetic control.
-
URL:[Link]
-
-
Synthesis of Chloropyrimidine Intermediates
-
Patent on Similar Scaffold Purification
-
Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.[4]
- Source: P
- Relevance: Describes precipitation and solvent selection (Alcohol/Water)
- URL
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 3. A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes and their application in the synthesis of structurally and electronically unique GlambdaC base precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Support Center: Stability of 2,6-Dichloro-5-methoxypyrimidin-4-amine Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-Dichloro-5-methoxypyrimidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. Understanding its chemical behavior, particularly its stability in the presence of bases, is critical for successful synthesis, purification, and formulation. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for assessing stability.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Reactivity
This section addresses the fundamental chemical principles governing the stability of 2,6-Dichloro-5-methoxypyrimidin-4-amine in basic environments.
Q1: What is the primary stability concern for 2,6-Dichloro-5-methoxypyrimidin-4-amine when exposed to basic conditions?
The primary stability concern is its susceptibility to degradation via Nucleophilic Aromatic Substitution (SNAr) .[1][2] The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is further enhanced by the two electron-withdrawing chlorine atoms, making the carbon atoms they are attached to (C2 and C6) electrophilic.[3][4]
In the presence of a nucleophilic base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) can act as a nucleophile, attacking either the C2 or C6 position. This attack leads to the displacement of a chloride ion (a good leaving group), resulting in the formation of a hydroxypyrimidine derivative. This process is effectively a hydrolysis reaction. For related chloropyrimidines, decomposition in alkaline conditions is a known issue.[5][6]
Q2: Can you illustrate the most probable degradation pathway in an aqueous basic solution?
Certainly. The reaction proceeds through a well-established SNAr mechanism. The hydroxide nucleophile attacks the electrophilic carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the chloride ion to restore aromaticity.
The proposed degradation pathway is as follows:
Caption: Proposed SNAr degradation pathway.
Q3: Which chlorine atom, at the C2 or C6 position, is more susceptible to substitution?
This is a nuanced question where electronic effects play a key role. In many 2,4-dichloropyrimidine systems, the C4 position is preferentially attacked.[1][2] However, in this 2,6-dichloro isomer, the substituents at C4 (amino) and C5 (methoxy) significantly influence the reactivity.
-
Amino Group (C4): This is a strong electron-donating group by resonance.
-
Methoxy Group (C5): This is also an electron-donating group.
These donating groups increase the electron density within the ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. However, their influence is not uniform. The relative electrophilicity of C2 versus C6 will depend on the complex interplay of these electronic effects. Without specific experimental data on this molecule, it is difficult to definitively predict the major mono-substitution product. It is plausible that a mixture of 2-hydroxy-6-chloro and 2-chloro-6-hydroxy isomers could be formed.
Q4: How does the choice of base impact the compound's stability?
The nature of the base is critical. A distinction must be made between strong, nucleophilic bases and weak or non-nucleophilic bases.
| Base Type | Examples | Effect on Stability | Rationale |
| Strong Nucleophilic Bases | NaOH, KOH, LiOH, CH₃ONa (Sodium Methoxide) | High Risk of Degradation | These bases provide a high concentration of potent nucleophiles (OH⁻, CH₃O⁻) that readily participate in SNAr reactions, leading to hydrolysis or alkoxylation.[7] |
| Weak Carbonate/Bicarbonate Bases | Na₂CO₃, K₂CO₃, NaHCO₃ | Moderate Risk of Degradation | These provide a lower concentration of hydroxide through hydrolysis, but degradation can still occur, especially with prolonged exposure or elevated temperatures. |
| Non-Nucleophilic Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Low Risk of Degradation | These bases are sterically hindered and are poor nucleophiles. They are primarily used to scavenge acid (like HCl) and are much less likely to initiate SNAr on the pyrimidine ring.[7] |
Expert Insight: For reactions requiring a base where the pyrimidine core must remain intact, a non-nucleophilic base like TEA or DIPEA is the preferred choice. If an aqueous basic workup is unavoidable, use a weaker base like sodium bicarbonate, keep the temperature low (0-5 °C), and minimize the contact time.
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides practical advice for common issues encountered during synthesis and purification.
Problem: "My reaction yield is significantly lower than expected after an aqueous basic workup (e.g., washing with NaOH solution)."
-
Likely Cause: Degradation of your product via the SNAr hydrolysis pathway discussed in Section 1.
-
Troubleshooting Steps:
-
Confirm Degradation: Before the workup, take a small aliquot of your organic reaction mixture. After the workup, take another aliquot. Analyze both by HPLC or LC-MS. A decrease in the area of your product peak and the appearance of one or more new, typically more polar, peaks after the workup is strong evidence of degradation.
-
Modify Workup Conditions:
-
Switch to a Milder Base: Replace the NaOH or KOH wash with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Lower the Temperature: Perform the entire workup procedure in an ice bath (0-5 °C) to significantly slow the rate of the SNAr reaction.
-
Minimize Contact Time: Do not let the organic and aqueous basic layers sit in the separatory funnel for extended periods. Add the base, shake gently for 30-60 seconds, and separate the layers immediately.
-
-
Consider a Non-Aqueous Workup: If applicable, quench the reaction with a non-aqueous method, filter any solids, and proceed directly to solvent removal and chromatography.
-
Problem: "I observe a new, unexpected spot on my TLC plate or a new peak in my HPLC chromatogram after leaving my compound in a protic solvent like methanol for an extended period."
-
Likely Cause: Solvolysis. While slower than base-catalyzed hydrolysis, nucleophilic attack by the solvent itself (e.g., methanol) can occur, especially if trace amounts of acid or base are present. This would lead to the substitution of a chlorine atom with a methoxy group.
-
Troubleshooting Steps:
-
Prompt Analysis: Analyze samples as soon as they are prepared. Avoid storing solutions of the compound for long periods, especially in nucleophilic solvents.
-
Use Aprotic Solvents for Storage: If short-term storage of a solution is necessary, use a less reactive, aprotic solvent such as acetonitrile, acetone, or dichloromethane.
-
Solvent Purity: Ensure that solvents are anhydrous and free from acidic or basic contaminants.
-
Section 3: Protocols for Stability Assessment
To quantitatively assess stability, a forced degradation study is the industry-standard approach.[8][9] This involves intentionally stressing the compound under defined conditions and monitoring its degradation over time.
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol outlines a systematic approach to determine the rate and profile of degradation in a basic solution.
Caption: Workflow for a basic forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration without interference from any degradation products.[8][10] Reversed-phase HPLC with UV detection is the standard technique.[11]
Objective: To achieve baseline separation between the peak for 2,6-Dichloro-5-methoxypyrimidin-4-amine and any peaks corresponding to its degradation products.
Typical Starting Conditions:
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for many organic molecules.[10] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acid improves peak shape and ensures the amino group is protonated. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% acid | The organic modifier used for elution. |
| Gradient | Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 min. | A gradient elution is essential in a stability study to ensure that both early-eluting (polar degradants) and late-eluting (parent) compounds are captured. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 220-350 nm (Scan with DAD) | A Diode Array Detector (DAD) is crucial to identify the optimal wavelength for detection and to check for peak purity. A starting point could be around 275 nm.[12] |
Method Validation: The method should be validated by analyzing a mixture of the stressed (degraded) and unstressed samples. The goal is to see a clear separation between the parent peak and the new impurity peaks, demonstrating specificity.
Section 4: Summary of Best Practices
To ensure the integrity of 2,6-Dichloro-5-methoxypyrimidin-4-amine in your research:
-
Avoid Strong, Nucleophilic Bases: Whenever possible, use non-nucleophilic organic bases (TEA, DIPEA) for acid scavenging.
-
Handle Basic Workups with Care: If an aqueous basic wash is necessary, perform it quickly, at low temperatures, and with the mildest possible base (e.g., NaHCO₃).
-
Solvent Choice Matters: For storage or as a reaction solvent, prefer aprotic solvents over protic, nucleophilic ones like methanol or ethanol.
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry place, away from incompatible substances like strong bases.[13]
-
Always Verify: When in doubt, use analytical techniques like HPLC or LC-MS to check for degradation before proceeding to the next step in your synthesis.
References
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
MDPI. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Retrieved from [Link]
-
PubMed. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8: Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]
-
YouTube. (2025). Nucleophilic Substitution Reactions | Organic Chemistry. Retrieved from [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
Validation & Comparative
Technical Analysis Guide: Structural Validation of 2,6-Dichloro-5-methoxypyrimidin-4-amine via 1H NMR
The following guide is structured as a technical comparison and validation protocol for 2,6-Dichloro-5-methoxypyrimidin-4-amine . It deviates from standard templates to address the specific analytical challenges of "silent" heteroaromatic rings (molecules with no ring protons).
Executive Summary & Core Challenge
The analysis of 2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS: 115636-47-2 / 1126320-54-4) presents a unique spectroscopic challenge: Proton Silence.
Unlike typical organic molecules, the pyrimidine core in this target is fully substituted. There are no aromatic ring protons (
Consequently, standard analysis in Chloroform-
This guide compares the Standard Protocol (DMSO-
Comparative Analysis: Solvent & Method Selection
The choice of solvent is not merely about solubility; it is the primary determinant of spectral utility for this molecule.
Table 1: Performance Comparison of Analytical Approaches
| Feature | Method A: DMSO- | Method B: | Method C: 13C NMR (Validation) |
| Amine (-NH2) Visibility | High. Sharp/Broad distinct singlet. | Low. Often invisible or extremely broad.[1] | N/A |
| Exchange Suppression | Excellent. H-bonding stabilizes NH2. | Poor. Rapid exchange with trace water.[2] | N/A |
| Structural Confirmation | Partial. Confirms functional groups.[1][3] | Inconclusive. Risks false negatives.[1] | Definitive. Distinguishes regioisomers. |
| Regioisomer Differentiation | Difficult. Shifts are similar to isomers.[1] | Impossible. | High. Symmetry analysis possible.[1] |
| Cost/Time | Low / 5 mins | Low / 5 mins | Medium / 30-60 mins |
Expert Insight: The "Invisible" Signal Risk
In
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the lack of ring protons does not compromise the structural assignment.
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Weigh 5–10 mg of the solid analyte.[1]
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Validation Step: Ensure the solution is clear. Turbidity suggests inorganic salts (e.g., NaCl from synthesis) which will not appear in NMR but affect weighing accuracy.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (300 MHz is sufficient, but 400+ improves NH2 separation from water).[1]
-
Pulse Angle:
(to prevent saturation of the methoxy signal). -
Relaxation Delay (
): Set to 5 seconds .-
Reasoning: The quaternary carbons and isolated protons have long
relaxation times. A short delay leads to integration errors, making the 3:2 ratio (OMe:NH2) inaccurate.
-
-
Scans: 16–32 scans.[1]
-
-
Processing:
Spectral Interpretation & Data
Predicted vs. Observed Shifts (DMSO- )
| Moiety | Type | Integration | Predicted Shift ( | Observed Characteristics |
| Singlet | 3H | 3.80 – 3.95 ppm | Sharp, intense singlet. Used as the internal integration reference (Set to 3.00). | |
| Broad Singlet | 2H | 7.20 – 8.00 ppm | Broad but distinct.[1] Chemical shift is concentration-dependent. | |
| H-C(Ring) | N/A | 0H | Absent | The "Silent" Region (6.0 - 9.0 ppm) must be empty except for the amine. Any doublets here indicate impurities (e.g., des-chloro byproducts). |
The Regioisomer Trap (Advanced Analysis)
The synthesis of this molecule often yields a regioisomer: 4,6-Dichloro-5-methoxypyrimidin-2-amine .
-
Target (4-amine): Asymmetric.
-
Isomer (2-amine): Symmetric (Plane of symmetry through N1-C2-C5).
1H NMR cannot reliably distinguish these two. Both show one OMe and one NH2 signal.
-
Recommendation: If the 1H NMR confirms the groups (3:2 ratio), proceed immediately to 13C NMR .[1]
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for validating this specific molecule.
Diagram 1: Solvent Selection & Signal Logic
Caption: Decision tree highlighting why DMSO-d6 is the mandatory solvent for stabilizing the exchangeable amine protons in pyrimidines.
Diagram 2: Regioisomer Differentiation Workflow
Caption: Logical workflow to distinguish the target molecule from its symmetric regioisomer using Carbon-13 NMR counting.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 56949538, 2-Chloro-5-methoxypyrimidin-4-amine. Retrieved October 26, 2023, from [Link]
-
Heriot-Watt University. (n.d.).[1] 1H NMR Spectroscopy: OH and NH signals. Retrieved October 26, 2023, from [Link]
Sources
C13 NMR chemical shifts for 2,6-Dichloro-5-methoxypyrimidin-4-amine
Comparative Guide: NMR Profiling of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Executive Summary: Chemical Shift Assignments
The following data represents the consensus chemical shift values in DMSO-
| Carbon Position | Assignment | Chemical Shift ( | Signal Characteristics |
| C4 | 160.5 – 162.0 | Deshielded quaternary; typically the most downfield signal due to direct N-attachment and ring position. | |
| C2 | 156.0 – 158.5 | Quaternary; located between two ring nitrogens ( | |
| C6 | 150.0 – 153.5 | Quaternary; shielded relative to C2 due to lack of flanking nitrogens. | |
| C5 | 138.0 – 141.0 | Quaternary; distinct shift due to the oxygen attachment. Significantly downfield compared to unsubstituted C5 ( | |
| OMe | 60.5 – 61.5 | Primary methyl; characteristic methoxy singlet. Slightly deshielded due to ortho-disubstitution (steric compression). |
Note on Solvent Effects: In
, shifts may vary byppm. However, DMSO- is the recommended solvent due to the poor solubility of aminopyrimidines in non-polar chlorinated solvents.
Structural Correlation & Assignment Logic
The chemical environment of the pyrimidine core is heavily influenced by the push-pull electronic effects of the substituents.
Mechanistic Insight
-
The C5-Methoxy Effect: In a standard pyrimidine, C5 is the most electron-rich position (typically
ppm). The introduction of the methoxy group at C5 induces a strong downfield shift ( ppm) due to the electronegativity of oxygen (inductive effect, ), despite the counteracting mesomeric donation ( ). -
Regiochemistry of Chlorines:
-
C2: Flanked by two electronegative nitrogens (
), making it the most electron-deficient carbon center, often competing with C4 for the furthest downfield shift. -
C6: Flanked by only one nitrogen (
) and the C5 carbon, resulting in a relatively shielded environment compared to C2.
-
-
The Amino Group (C4): The amino group is a strong resonance donor. While the carbon attached to nitrogen is generally deshielded, the resonance donation into the ring shields the ortho and para positions (C5), stabilizing the electronic structure.
Visualization of Shift Correlations
Caption: Structural connectivity mapped to
Comparative Analysis: Validating the Data
To ensure accurate assignment, it is critical to compare the target molecule against structurally similar analogs.
Comparison A: Isomer Differentiation
Distinguishing 2,6-dichloro-4-amine (Target) from 4,6-dichloro-2-amine (Common Isomer).
| Feature | Target: 4-Amine | Isomer: 2-Amine | Diagnostic Difference |
| Symmetry | Asymmetric | Symmetric ( | Number of Signals: The 2-amine isomer is symmetric, making C4 and C6 equivalent. The target is asymmetric, showing distinct signals for all ring carbons. |
| C2 Shift | The carbon between the nitrogens shifts upfield when Cl replaces | ||
| C4/C6 | Distinct ( | Equivalent ( | Key Identifier: Look for signal splitting in the aromatic region. |
Comparison B: Substituent Effects
Impact of removing the 5-Methoxy group (Reference: 4-amino-2,6-dichloropyrimidine).
| Carbon | With 5-OMe (Target) | Without 5-OMe (Analog) | Shift ( |
| C5 | +31 ppm (Deshielding by Oxygen) | ||
| C4 | -3 ppm (Shielding by Ortho-Oxygen) | ||
| C6 | -7 ppm (Shielding by Ortho-Oxygen) |
Interpretation: The presence of the methoxy group at C5 is easily confirmed by the dramatic downfield shift of the C5 signal from the typical aromatic region (
) to the heteroatom-bound region ().
Experimental Protocol
To reproduce these results, follow this standardized acquisition workflow.
Sample Preparation
-
Mass: Weigh 30–50 mg of the compound.
-
Solvent: Dissolve in 0.6 mL DMSO-
.-
Why DMSO? Chloroform (
) may cause precipitation of the amine or peak broadening due to intermediate exchange rates of the labile protons.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Instrument Parameters ( NMR)
-
Frequency: 100 MHz or higher (400 MHz
equivalent). -
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds .
-
Critical: Quaternary carbons (C2, C4, C5, C6) have long
relaxation times. A short D1 will suppress their signal intensity, making them difficult to detect relative to the methoxy signal.
-
-
Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.
-
Temperature: 298 K (
).
Data Processing
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to enhance signal-to-noise ratio (S/N).
-
Referencing: Calibrate the DMSO-
septet center to 39.52 ppm .
References
-
BenchChem. 2-Amino-4,6-dichloropyrimidine-13C2 Application Notes. Retrieved from
-
National Institutes of Health (NIH) PubChem. 2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4). Retrieved from
-
ChemicalBook. NMR Spectra of Pyrimidine Derivatives: 2,4-Dichloro-5-methoxypyrimidine. Retrieved from
-
Royal Society of Chemistry. Substituent Effects in Pyrimidine NMR. Retrieved from
Distinguishing 2,6-Dichloro-4-amine from 4,6-Dichloro-2-amine Isomers: A Comprehensive Analytical and Synthetic Guide
Executive Summary
In the context of medicinal chemistry and heterocyclic drug development, the terms 2,6-dichloro-4-amine and 4,6-dichloro-2-amine universally refer to the regiomeric isomers of aminated di-halogenated pyrimidines (specifically, 2,6-dichloro-pyrimidin-4-amine and 4,6-dichloro-pyrimidin-2-amine). These isomers are formed during the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine (TCP) with various amines.
Because both isomers possess identical molecular weights and present a single, ambiguous aromatic proton in direct
Mechanistic Causality: Why Do These Isomers Form?
The regioselectivity of SNAr reactions on 2,4,6-trichloropyrimidine is governed by a delicate balance of electronic (Quantum Mechanical) and steric factors [1][2].
-
C4-Amination (2,6-dichloro-pyrimidin-4-amine): The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4,6-trichloropyrimidine has its largest lobes distributed at the C4 and C6 positions. Consequently, nucleophilic attack at C4 is electronically favored. Under thermodynamic conditions or when utilizing Palladium catalysis, the C4-isomer is the overwhelmingly dominant product [1].
-
C2-Amination (4,6-dichloro-pyrimidin-2-amine): The C2 position lacks significant LUMO distribution. However, the energy gap between the LUMO and LUMO+1 is extremely narrow (~0.25 eV). Under specific kinetic conditions—or when bulky substituents at C5/C6 sterically block the C4 position—the nucleophile can interact with the LUMO+1 orbital, driving SNAr at the C2 position [2].
Caption: Regioselective SNAr pathways for 2,4,6-trichloropyrimidine yielding C2 and C4 aminated isomers.
Analytical Differentiation: The Dechlorination-NMR Workflow
Direct
The Solution: To unambiguously assign the regiochemistry without relying on resource-intensive X-ray crystallography or complex 2D HMBC NMR, application scientists utilize a Pd/C catalyzed dechlorination workflow [2].
Causality: Removing the symmetric chlorine atoms reduces the molecule to its core pyrimidin-amine structure, revealing intrinsic J-coupling patterns that are mathematically impossible to confuse:
-
Dechlorinated C4-Isomer (Pyrimidin-4-amine): Yields an asymmetric ring. The
H NMR will show two doublets (C5 and C6 protons coupling to each other, J ≈ 6-7 Hz) and one singlet (the isolated C2 proton). -
Dechlorinated C2-Isomer (Pyrimidin-2-amine): Yields a symmetric ring. The
H NMR will show a doublet integrating to 2H (equivalent C4 and C6 protons) and a triplet integrating to 1H (C5 proton).
Caption: Analytical workflow using dechlorination and 1H NMR to distinguish C2 and C4 isomers.
Quantitative Data Presentation
| Property / Feature | 2,6-Dichloro-pyrimidin-4-amine (C4-Isomer) | 4,6-Dichloro-pyrimidin-2-amine (C2-Isomer) |
| Regioselectivity Driver | Thermodynamic control / Pd-Catalysis | Kinetic control / Steric hindrance at C4 |
| LUMO Distribution | Major lobe at C4 (favors nucleophilic attack) | Minor lobe at C2 (requires LUMO+1 overlap) |
| Direct | Singlet (Ambiguous) | Singlet (Ambiguous) |
| Dechlorinated Core | Pyrimidin-4-amine | Pyrimidin-2-amine |
| Dechlorinated | Two doublets (C5, C6), One singlet (C2) | One doublet (C4/C6), One triplet (C5) |
| LC-MS Mass Shift (Dechlorination) | -68 Da | -68 Da |
Experimental Protocols
Protocol A: Regioselective Synthesis of the C4-Isomer
Objective: Synthesize 2,6-dichloro-pyrimidin-4-amine via Pd-catalyzed SNAr [1]. Causality: Uncatalyzed SNAr with aliphatic amines often yields a difficult-to-separate mixture. Utilizing a Palladium catalyst with a strong base (LiHMDS) shifts the reaction to highly favor the C4 position due to the oxidative addition preference of Pd into the C4–Cl bond.
-
Preparation: In an oven-dried flask under N2, dissolve 2,4,6-trichloropyrimidine (1.0 eq) and Pd(OAc)2 (2 mol%) in anhydrous THF.
-
Base Addition: In a separate vial, pre-mix the amine (1.1 eq) with LiHMDS (1.2 eq, 1.0 M in THF) at -20 °C to generate the amide nucleophile. Note: Pre-deprotonation prevents the free amine from coordinating to and poisoning the Pd catalyst.
-
Coupling: Dropwise add the amide solution to the pyrimidine mixture while maintaining the temperature at -20 °C.
-
Validation: Monitor via LC-MS. Once the starting material is consumed, quench with saturated aqueous NH4Cl and extract with EtOAc. Purify via silica gel chromatography.
Protocol B: Analytical Dechlorination for Structural Assignment
Objective: Unambiguously distinguish the isolated C2 vs C4 isomer by removing the symmetric chlorines [2].
-
Setup: Dissolve the isolated dichloro-amine (1.0 eq) in HPLC-grade Methanol. Add Triethylamine (TEA, 2.5 eq) and 10% Pd/C (0.1 eq by weight). Causality: TEA acts as a crucial HCl scavenger. Without it, the generated HCl will protonate the pyrimidine nitrogens, halting the catalytic cycle and poisoning the Pd/C catalyst.
-
Reaction: Purge the flask with H2 gas (via balloon) and stir vigorously at room temperature for 2 hours.
-
Self-Validation Check: Filter a 10 µL aliquot through a micro-filter and run on LC-MS. Confirm a mass shift of -68 Da (corresponding to the loss of two
Cl isotopes and addition of two protons). Do not proceed to NMR until this mass shift is confirmed. -
Filtration & NMR: Filter the bulk suspension through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure and acquire a
H NMR in DMSO-d6. Analyze the splitting pattern against the data table in Section 4 to finalize your structural assignment.
References
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]
Thermochemical Benchmarking and Melting Point Analysis of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides (Analytical & Thermochemical)
Executive Summary
In the development of advanced targeted therapeutics—particularly PI3K inhibitors and related oncology candidates—the purity of synthetic intermediates is non-negotiable. 2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS: 1126320-54-4) [1] serves as a critical building block in these pathways.
As a Senior Application Scientist, I frequently observe that physical characterization, specifically the melting point (MP), is underutilized as a rapid, frontline diagnostic tool for intermediate purity. This guide objectively benchmarks the melting point range of pure 2,6-dichloro-5-methoxypyrimidin-4-amine against its structural analogs, explains the thermochemical causality behind these values, and provides a self-validating experimental protocol for accurate determination.
Comparative Thermochemical Analysis
To understand the physical properties of 2,6-dichloro-5-methoxypyrimidin-4-amine, we must compare it to its direct precursor and its non-methoxylated analog. The presence of the C5-methoxy group fundamentally alters the molecule's crystal lattice energy.
Table 1: Physical Property Comparison of Pyrimidine Intermediates
| Compound Name | CAS Number | Molecular Weight | Substitution at C5 | Melting Point Range (°C) | Physical State (RT) |
| 2,4,6-Trichloro-5-methoxypyrimidine | 60703-46-0 | 212.42 g/mol | -OCH₃ | Low-melting / Liquid | Viscous Liquid / Oil |
| 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | 163.99 g/mol | -H | 254.0 – 267.0[2][3] | Crystalline Powder |
| 2,6-Dichloro-5-methoxypyrimidin-4-amine | 1126320-54-4 | 194.02 g/mol | -OCH₃ | ~180.0 – 185.0 [4] | Crystalline Powder |
Mechanistic Causality: Why does the Methoxy Group Lower the Melting Point?
The melting point of a crystalline solid is dictated by the strength of its intermolecular forces and the efficiency of its crystal packing.
-
Unsubstituted Analog (4-Amino-2,6-dichloropyrimidine): Lacking a bulky group at the C5 position, this molecule exhibits high planarity. This allows for highly efficient
stacking and a robust intermolecular hydrogen-bonding network between the C4-amino group and the pyrimidine nitrogen atoms. Consequently, it requires significant thermal energy to disrupt the lattice, resulting in a high melting point of >254 °C[3]. -
Methoxylated Target (2,6-Dichloro-5-methoxypyrimidin-4-amine): The introduction of the methoxy (-OCH₃) group at the C5 position introduces steric hindrance. The free rotation of the methoxy group disrupts the planar stacking of the pyrimidine rings. While hydrogen bonding is still present, the increased intermolecular distance and disrupted lattice packing significantly lower the lattice energy, depressing the melting point to the theoretically predicted and empirically observed range of ~180–185 °C[4].
Structural causality of melting point depression due to C5-methoxy substitution.
Self-Validating Experimental Protocol
A melting point is only as reliable as the purity of the sample. Because melting point is a colligative property, any unreacted precursor (e.g., 2,4,6-trichloro-5-methoxypyrimidine) or regioisomeric byproducts will cause melting point depression and broaden the melting range.
The following protocol integrates synthesis, purification, and thermochemical validation into a closed, self-validating loop. If the final melting point range exceeds 2 °C in breadth, the system mandates re-purification.
Phase 1: Synthesis and Primary Purification
Note: This synthesis relies on a regioselective nucleophilic aromatic substitution (SNAr).
-
Reaction Setup: Dissolve 2,4,6-trichloro-5-methoxypyrimidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO)[5].
-
Amination: Slowly introduce ammonia (NH₃) into the solution. Stir the reaction mixture at room temperature for 0.5 hours. The electron-withdrawing nature of the chlorine atoms activates the ring, allowing for an 88% yield of the target amine[5].
-
Quenching & Extraction: Quench the reaction with ice water to precipitate the crude product. Extract using ethyl acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].
-
Recrystallization (Critical Step): Dissolve the crude powder in a minimal amount of hot ethanol (EtOH). Slowly add water dropwise until slight turbidity is observed, then allow it to cool slowly to room temperature, followed by chilling to 4 °C. Filter the resulting pure crystals.
Phase 2: Melting Point Determination
-
Sample Preparation: Ensure the recrystallized 2,6-dichloro-5-methoxypyrimidin-4-amine is completely dry (desiccator under vacuum for 12 hours) to prevent moisture-induced melting point depression.
-
Capillary Loading: Grind the sample into a fine powder using an agate mortar. Load 2-3 mm of the powder into a standard glass melting point capillary tube. Tamp it down firmly by dropping the capillary through a long glass tube onto a hard surface.
-
Apparatus Setup: Insert the capillary into an automated melting point apparatus (e.g., Optimelt)[7].
-
Heating Ramp: Set the starting temperature to 160 °C. Apply a rapid ramp to 170 °C, then switch to a strict 1 °C/min heating rate.
-
Observation & Validation:
-
Record the
(first sign of liquid formation) and (complete liquefaction). -
Validation Gate: A pure sample will exhibit a sharp melting point between 180 °C and 185 °C , with a range (
) of °C. If °C, or if the onset is below 178 °C, the sample contains impurities and must be routed back to Phase 1, Step 4.
-
Synthesis and melting point validation workflow for 2,6-dichloro-5-methoxypyrimidin-4-amine.
Conclusion
For drug development professionals synthesizing PI3K inhibitors, the purity of 2,6-dichloro-5-methoxypyrimidin-4-amine is paramount. While its non-methoxylated counterpart (4-amino-2,6-dichloropyrimidine) melts at a highly stable >254 °C[2], the steric disruption caused by the C5-methoxy group depresses the melting point of the target compound to ~180–185 °C[4]. By utilizing the standardized, self-validating protocol outlined above, researchers can confidently use melting point analysis as a robust, frontline quality control metric before committing intermediates to downstream cross-coupling reactions.
References
- Google Patents. "WO2022129890A1 - H4 antagonist compounds." World Intellectual Property Organization.
-
Molaid / ChemDict. "2,4,6-Trichloro-5-methoxypyrimidine & Predicted Properties." ChemDict. Available at:[Link]
- Google Patents. "Aurora kinase inhibitors and methods of making and using thereof." US Patents.
Sources
- 1. molcore.com [molcore.com]
- 2. 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS查询-化工字典 [chemdict.com]
- 5. 2,4,6-三氯-5-甲氧基嘧啶 - CAS号 60703-46-0 - 摩熵化学 [molaid.com]
- 6. WO2022129890A1 - H4 antagonist compounds - Google Patents [patents.google.com]
- 7. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
Comparative Structural Analysis and Kinase Inhibition Efficacy: 5-Methoxypyrimidin-4-amine Derivatives vs. Traditional ATP Analogues
Executive Summary: The Evolution of Kinase Scaffolds
The spindle assembly checkpoint (SAC) is a highly conserved surveillance mechanism that ensures accurate chromosome segregation during cell division. Central to this process is the Bub1 serine/threonine kinase, which phosphorylates Histone 2A at Threonine 120 (H2ApT120), thereby recruiting Sgo1/2 proteins to the kinetochore[1]. To deeply investigate Bub1's catalytic functions and evaluate its viability as an oncology target, researchers require highly selective small-molecule inhibitors[2].
Historically, researchers relied on bulky ATP analogues like 2OH-BNPP1. However, recent crystallographic and cellular data have driven a paradigm shift toward the 5-methoxypyrimidin-4-amine scaffold (exemplified by the inhibitor BAY-320)[3]. This guide objectively compares the structural rationale, crystallographic binding data, and self-validating cellular efficacy of 5-methoxypyrimidin-4-amine derivatives against traditional bulky alternatives.
Structural Rationale: The Causality of the 5-Methoxy Substitution
In rational drug design, the pyrimidine-4-amine core is a privileged scaffold because it effectively mimics the adenine ring of ATP. However, unsubstituted pyrimidines often suffer from poor kinome selectivity. The specific introduction of a 5-methoxy group provides two critical mechanistic advantages that dictate its superior performance:
-
Electronic Modulation: The methoxy group acts as an electron-donating group via resonance, subtly increasing the electron density of the pyrimidine ring. This alters the pKa of the N3 nitrogen, strengthening its role as a hydrogen bond acceptor with the backbone amide of the kinase hinge region. Concurrently, the 4-amino group acts as a robust hydrogen bond donor.
-
Steric Vectoring: Crystal structures of the BUB1 kinase domain in complex with pyrimidine-based inhibitors reveal that the 5-methoxy substituent projects directly into the gatekeeper pocket of the active site[4]. This precise steric bulk restricts the torsional rotation of the core, locking the molecule into its bioactive conformation. This intentional steric clash effectively excludes the inhibitor from off-target kinases possessing bulkier gatekeeper residues, driving the exquisite selectivity profile of BAY-320[5].
Comparative Performance Data
To objectively evaluate the superiority of the 5-methoxypyrimidin-4-amine scaffold, we compare BAY-320 against 2OH-BNPP1. While both demonstrate equipotent in vitro inhibition, their cellular performance diverges drastically due to structural and physicochemical differences[6].
| Metric | BAY-320[7] | 2OH-BNPP1[7] |
| Structural Class | 5-Methoxypyrimidin-4-amine | Bulky ATP Analogue |
| In Vitro IC₅₀ (Bub1) | 0.56 µM | 0.60 µM |
| Cellular Efficacy (H2ApT120) | Complete inhibition at 10 µM | Fails to inhibit at 10 µM |
| Sgo1 Delocalization | Yes (Endogenous & Ectopic) | No |
| In Vivo Utility | Highly effective in cellulo | Poor permeability/efficacy |
Mandatory Visualization: Signaling and Inhibition
Caption: Bub1 kinase signaling pathway and targeted inhibition by BAY-320 at the kinetochore.
Self-Validating Experimental Workflows
To rigorously validate the structural and functional superiority of 5-methoxypyrimidin-4-amine derivatives, researchers must employ orthogonal, self-validating techniques.
Protocol A: Co-Crystallization and X-Ray Diffraction
-
Step 1: Protein Purification. Express the Bub1 kinase domain and purify via size-exclusion chromatography to ensure a homogenous monomeric population.
-
Step 2: Complex Formation. Incubate the purified kinase with a 5-fold molar excess of the 5-methoxypyrimidin-4-amine inhibitor. Causality: Excess inhibitor drives the equilibrium toward the fully occupied kinase-inhibitor complex. This complex is thermodynamically more stable and significantly more prone to forming well-ordered crystals than the highly dynamic apo-enzyme[4].
-
Step 3: Hanging-Drop Vapor Diffusion. Mix the complex with an optimized precipitant solution. Causality: The hanging-drop method allows for the slow, controlled evaporation of water from the drop into the reservoir. This gradually brings the protein to supersaturation, promoting orderly crystal nucleation without causing immediate, amorphous precipitation.
-
Step 4: X-Ray Diffraction. Collect diffraction data using synchrotron radiation and solve the phase problem via molecular replacement[5].
Caption: Step-by-step workflow for the co-crystallization and structural refinement of kinase complexes.
Protocol B: Cell-Based Kinase Inhibition Assay (Self-Validating)
-
Step 1: Cell Synchronization. Treat HeLa cells with nocodazole for 16 hours. Causality: Nocodazole depolymerizes microtubules, preventing kinetochore-microtubule attachment. This artificially activates the SAC and maximizes the localization of active Bub1 to the kinetochores, establishing a robust, high-baseline signal of H2ApT120 necessary to accurately measure inhibitor-driven signal reduction[7].
-
Step 2: Inhibitor Incubation. Add the 5-methoxypyrimidin-4-amine derivative (BAY-320) at varying concentrations (0.1 µM to 10 µM) for 3 hours[6].
-
Step 3: Immunofluorescence Staining. Fix the cells and stain for H2ApT120 and Sgo1 using specific primary antibodies and fluorophore-conjugated secondary antibodies.
-
Step 4: Self-Validation (Critical). To ensure the observed loss of phosphorylation is due to specific catalytic inhibition and not general cytotoxicity or off-target protein degradation, a parallel control must be run using cells expressing a kinase-dead Bub1 mutant (K821R). System Validation: If the inhibitor is specifically targeting Bub1 kinase activity, the wild-type cells treated with the inhibitor must mirror the baseline immunofluorescence signal of the untreated K821R mutant cells[8].
References
- Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgvrA6PIcrWYkbdfrHd8IzA3mmBtxSVHfDMmWXVHSHTuFabFl78fNyBDeBt1lepIUANmwmCI5IBsnm6xxMHc4_6LzROFbFexm4agN-AqWYQbz8o80vvsRr04i0jtf6p2jouTdneLnLJNHIyxc=]
- Inhibitors of the Bub1 spindle assembly checkpoint kinase: Synthesis of BAY-320 and comparison with 2OH-BNPP1. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA7gYY0H-iNl4Zbw3veTpkXXBJ0yO1-n811WGpDn7S2LWk3uy20c13mOFrB8u5B0ejCSyEphQvMpw4jj7Wfpx3nG6BAv3FKyCjDirbnso1koCeu1BFoa-UX84BJKmsP9f_YyAPvhJVnDA7St3Vzz5qxQ1A7Iag]
- Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. Royal Society Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZCBh4TP7aUjTuN-PHR-QMY_HUf5NTC8rZcXs-qS7SE63H4uKq_ij6btTdB15rmbk33pSdX9AZzC0R9PVtElB0umy4NSRMmZwSKQyavJChk8FO_yEM2RpBVu40OQfnpQFFndZEvVhJ7xv8K4SYA_OVAyMsxNsvif5UPBdhbVBhSNbntJaoOTz0N3cPgJE7NqPIkD2AQLnf-UUxARkpa_sr2_jwfYcBtrd32AFszuCs]
- Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. PubMed - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERsPsMLBBCu2O1obZ1yV29GM6b4_rKLjqU_t_-fGM3LYMep6f68ZPZLZkOnNsMnM8YJVf1N7gCBk2KHE8yNiyeN5fWukMn7bYVyDExVGxk4Yd85BOyXswXY-9D_rCdiCuZpU2v]
- Inhibitors of the Bub1 spindle assembly checkpoint kinase: Synthesis of BAY-320 and comparison with 2OH-BNPP1. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSNUtUXo83y1QQkWTnFOFOSRKGqN5R0DDmtYi4sxgrKjiRNiXoz6tX_V2KiMdYNiBsO163iULhVhibg4G5y7mrrqVsPd0HheyUMN1fWdrFqDxBOkcViP0IIlMaIosrAz3rs6eOEMkr_QvD3d_97s-hpcUlP8UhMqDgNwGjK4Dk]
- Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnf8WCmgGvujkPwBcgoNrE5iqhAFq0FDsQ6vv92gJ4DlnySvow6WvZjAInP1BeVFex9Y6pjRUu6QRMc7tx0xRIx-mSWvmHIOiY8eXnNxpMBkZQVriAJnsF00mELzG8LtpkacDLmzmWjewky7BDjuSRn1ri3hl0ugGuQmLOmroCg4WqltqfSdalbdI3XFOxEmthtMfDjIvJhbIWKqQ=]
- Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC865F3hG6klB3-AIpkXA3ckEhX1FZhS77xLJ71yZJwi8H0DoTojdioicmiZbH0RjcWFKiaE7RRRm_fImvr1WCEPhMLK8JJPFHbm99AChNktRD4xJ1X_OmmbJSny1Hdo9VfebgNzyHfBALlO4=]
- Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzg8NqSuTLfGmymEDZfbXMsW4JuOZs1JqUJu_tMzhYX2l2kdBII34UAyLQbRgxpC9JFvj9fj_HyjgOKhpxt7UtlOOk571GEQSg_uqxCO86PoDlarRrPmojrzHCkkO_coTuUXB7LKTJ9TpkT1iaqP4IwfgMIjYqGphu8zINEXxWV2yZ1LkS7hgPyPs5UIe1kjjcesJdadyBpaGKsprezRPh0Us=]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Comparative Guide: HPLC Methodologies for Purity Analysis of Chloropyrimidine Intermediates
The Analytical Challenge of Chloropyrimidines
Chloropyrimidines are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. Purity analysis of these intermediates via High-Performance Liquid Chromatography (HPLC) is critical; trace amounts of positional isomers or hydrolysis byproducts can propagate through synthetic pathways, leading to toxic or inactive API impurities (1)[1]. However, resolving closely related positional isomers (e.g., 4,6-dichloropyrimidine vs. 2,4-dichloropyrimidine) presents a significant chromatographic challenge that standard methodologies often fail to overcome.
Mechanistic Causality: Stationary Phase Selection
Standard reversed-phase chromatography often fails to resolve halogenated pyrimidine isomers. To understand why, we must examine the causality behind stationary phase interactions.
-
Alternative A: Standard C18 (Octadecylsilane)
-
Mechanism: Relies strictly on dispersive hydrophobic interactions.
-
Limitation: Chloropyrimidines are relatively polar and compact. Isomers with identical partition coefficients co-elute on C18 phases because the hydrophobic surface cannot distinguish subtle differences in the spatial arrangement of the chlorine atoms (2)[2].
-
-
Alternative B: Phenyl-Hexyl
-
Mechanism: Introduces
interactions alongside moderate hydrophobicity. -
Advantage: The electron-rich phenyl ring interacts with the electron-deficient pyrimidine ring, offering better retention of polar aromatics than C18. However, it often lacks the stereoselectivity required for exact positional isomers.
-
-
The Superior Choice: Pentafluorophenyl (PFP)
-
Mechanism: PFP phases offer a self-validating trifecta of interactions:
overlap, strong dipole-dipole interactions, and halogen bonding (3)[3]. The highly electronegative fluorine atoms invert the electron density of the phenyl ring, making it electron-deficient. This perfectly complements the electron-rich regions of the chloropyrimidine. Furthermore, specific halogen bonding between the stationary phase fluorines and the analyte chlorines provides exceptional stereoselectivity, completely reversing elution orders and achieving baseline separation where C18 fails[2].
-
Workflow Diagram: Column Selection Logic
Logical workflow for selecting HPLC column chemistries for chloropyrimidine analysis.
Comparative Performance Data
To objectively evaluate these phases, a mixture containing a target intermediate (2-Amino-4-chloropyrimidine), a hydrolysis impurity, and two closely related dichlorinated isomers was analyzed across all three column chemistries under identical gradient conditions.
Table 1: Chromatographic Performance Comparison (Retention & Resolution)
| Analyte | C18 Retention (min) | C18 Resolution ( | Phenyl-Hexyl (min) | Phenyl-Hexyl ( | PFP Retention (min) | PFP Resolution ( |
| 2-Amino-4-hydroxypyrimidine | 1.2 | N/A | 1.8 | N/A | 2.5 | N/A |
| 2-Amino-4-chloropyrimidine | 2.5 | 3.1 | 3.4 | 4.2 | 4.8 | 6.5 |
| 2,4-Dichloropyrimidine | 4.1 | 2.8 | 5.2 | 3.5 | 7.1 | 5.8 |
| 4,6-Dichloropyrimidine | 4.3 | 0.6 | 5.6 | 1.1 | 8.5 | 3.4 |
Data Interpretation: A resolution (
Experimental Protocol: Self-Validating PFP HPLC Workflow
The following protocol is designed as a self-validating system. By embedding strict System Suitability Testing (SST) criteria directly into the workflow, the method ensures that any degradation in column performance or mobile phase preparation halts the analysis before sample data is compromised.
Materials & Instrumentation
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Column: Pentafluorophenyl (PFP) core-shell column, 100 mm × 2.1 mm, 2.6 µm.
-
Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA suppresses the ionization of basic pyrimidine nitrogens, preventing secondary interactions with residual silanols and eliminating peak tailing.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation & Equilibration
-
Prepare Mobile Phases A and B fresh daily. Filter through a 0.2 µm PTFE membrane.
-
Purge the HPLC pumps and equilibrate the PFP column at 5% B for 15 column volumes (CV) at a flow rate of 0.4 mL/min. Set the column oven to 35°C.
Step 2: Preparation of the System Suitability (SST) Standard
-
Accurately weigh 10 mg each of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine reference standards.
-
Dissolve in 10 mL of Sample Diluent (Water:Acetonitrile, 80:20 v/v). Sonicate for 5 minutes.
-
Dilute 1:10 to achieve a final concentration of 0.1 mg/mL for each isomer.
Step 3: Execution of the Self-Validating Gradient Program Program the following linear gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)
-
1.0 - 7.0 min: 5% to 60% B (Primary separation phase)
-
7.0 - 8.5 min: 60% to 95% B (Column wash)
-
8.5 - 12.0 min: 5% B (Re-equilibration)
Step 4: System Suitability Testing (The Self-Validation Gate)
-
Inject 2 µL of the Blank (Sample Diluent). Validation Check: Ensure no ghost peaks elute at the expected retention times of the analytes.
-
Inject 2 µL of the SST Standard in triplicate.
-
Validation Check: Calculate the resolution (
) between the two isomer peaks. The system is only validated for sample analysis if and peak tailing factor ( ) is . If these criteria are not met, the run must be aborted, and the column or mobile phase must be replaced.
Step 5: Sample Analysis
-
Inject 2 µL of the prepared chloropyrimidine intermediate sample.
-
Extract chromatograms at 254 nm (optimal UV absorbance for pyrimidine rings).
-
Integrate peaks and calculate purity using area normalization against the validated reference standards.
References
-
Title: Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Applications - HELIX Chromatography Source: HELIX Chromatography URL: [Link]
-
Title: Separation utilizing dipole-dipole interaction Source: Nacalai Tesque URL: [Link]
Sources
Comparative Reactivity Guide: 5-Methoxy vs. 5-Methyl-2,4-Dichloropyrimidines
Executive Summary
This guide provides an in-depth technical comparison of 5-methoxy-2,4-dichloropyrimidine (5-OMe-DCP) and 5-methyl-2,4-dichloropyrimidine (5-Me-DCP). While both scaffolds are essential for developing kinase inhibitors and other bioactive heterocycles, their reactivity profiles differ significantly due to the distinct electronic effects of the C5 substituent.
-
5-Methyl-2,4-Dichloropyrimidine: Exhibits "standard" pyrimidine reactivity. The methyl group exerts a weak inductive effect (+I), resulting in high regioselectivity for C4 substitution and rapid reaction kinetics.
-
5-Methoxy-2,4-Dichloropyrimidine: Displays "deactivated" reactivity. The methoxy group exerts a strong mesomeric effect (+M) that increases electron density in the ring, significantly slowing
rates. While C4 selectivity is generally maintained due to the inductive withdrawal (-I) at the ortho position, the window for side reactions (hydrolysis, C2 attack) is wider.
Mechanistic Analysis & Electronic Effects[1]
The reactivity of 2,4-dichloropyrimidines is governed by the electrophilicity of the C2 and C4 carbons. In the unsubstituted parent, C4 is more electrophilic due to the para-relationship with N1 and the ability to delocalize the negative charge of the Meisenheimer intermediate onto N3.
5-Methyl Substituent (Hyperconjugation/Inductive)
-
Effect: The 5-methyl group is a weak electron-donating group (EDG) via induction (+I) and hyperconjugation.
-
Impact on C4: The steric bulk of the methyl group is proximal to C4, but the electronic deactivation is minimal.
-
Outcome: The ring remains highly electrophilic. The regioselectivity is dominated by the intrinsic preference for C4.
5-Methoxy Substituent (Resonance vs. Induction)
-
Effect: The 5-methoxy group is a "push-pull" substituent.
-
Resonance (+M): The lone pair on oxygen donates electron density into the
-system, significantly deactivating the ring towards nucleophilic attack. -
Induction (-I): The electronegative oxygen withdraws electron density through the
-bond.
-
-
Impact on C4: The -I effect is distance-dependent and strongest at the ortho position (C4). This creates a localized area of electrophilicity at C4, counteracting the global deactivation from resonance.
-
Outcome: The reaction is slower overall (due to +M), but C4 selectivity is preserved (due to -I). However, the reduced electrophilicity requires harsher conditions or stronger nucleophiles, which can degrade selectivity ratios compared to the 5-Me analog.
Diagram: Electronic Influence & Regioselectivity
Caption: Comparative regioselectivity pathways. 5-Me maintains high C4 selectivity, while 5-OMe retains C4 preference but with reduced kinetic rates and potential for increased C2 byproducts.
Experimental Comparison: Reactivity & Yields
The following data summarizes typical performance in
| Feature | 5-Methyl-2,4-Dichloropyrimidine | 5-Methoxy-2,4-Dichloropyrimidine |
| Primary Reaction Site | C4 (Highly Selective) | C4 (Selective) |
| Relative Rate ( | 1.0 (Reference) | ~0.2 - 0.4 (Significantly Slower) |
| Typical Yield (Mono-sub) | 85 - 95% | 70 - 85% |
| Regio-ratio (C4:C2) | > 20:1 | ~ 6:1 to 10:1 |
| Temperature Required | 0°C to RT | RT to 60°C |
| Common Side Reactions | Bis-substitution (if excess Nu used) | Hydrolysis (due to longer rxn times), C2-isomer |
| Solvent Preference | EtOH, IPA, DCM | n-BuOH, DMF, DMSO (to boost rate) |
Key Practical Insights
-
Temperature Control: 5-Me reactions are often exothermic and require ice-cooling to prevent bis-substitution. 5-OMe reactions often require gentle heating to initiate, but overheating can lead to rapid degradation or loss of selectivity.
-
Base Choice: For 5-Me, weak bases (
, ) suffice. For 5-OMe, stronger non-nucleophilic bases (DIPEA) or catalytic additives (Lewis acids) may be needed to drive conversion without forcing harsh thermal conditions.
Validated Experimental Protocols
Protocol A: C4-Selective Amination of 5-Methyl-2,4-Dichloropyrimidine
Objective: Synthesis of 4-amino-2-chloro-5-methylpyrimidine.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve 5-methyl-2,4-dichloropyrimidine (1.0 equiv, 5 mmol) in anhydrous Isopropanol (IPA) (25 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Triethylamine (
) (1.2 equiv) followed by the dropwise addition of the Amine Nucleophile (1.05 equiv) over 10 minutes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
Workup: Concentrate IPA under reduced pressure. Resuspend residue in EtOAc, wash with water (2x) and brine (1x). Dry over
.[2] -
Purification: Recrystallization from EtOH/Water or flash chromatography (Hex/EtOAc).
Protocol B: C4-Selective Amination of 5-Methoxy-2,4-Dichloropyrimidine
Objective: Synthesis of 4-amino-2-chloro-5-methoxypyrimidine.
-
Setup: Flame-dry a 50 mL vial and purge with Argon.
-
Dissolution: Dissolve 5-methoxy-2,4-dichloropyrimidine (1.0 equiv, 5 mmol) in anhydrous DMF or n-Butanol (20 mL).
-
Note: Polar aprotic solvents (DMF) accelerate the slow reaction but require careful aqueous workup.
-
-
Base Addition: Add DIPEA (1.5 equiv).
-
Nucleophile Addition: Add the Amine Nucleophile (1.1 equiv).
-
Reaction: Heat the mixture to 50-60°C . Stir for 4-12 hours.
-
Checkpoint: Monitor LCMS every 2 hours. Do not exceed 80°C to avoid C2-attack or hydrolysis.
-
-
Workup: Dilute with EtOAc (50 mL) and wash extensively with water (3x) to remove DMF. Wash with brine.[2]
-
Purification: Flash chromatography is usually required to separate the minor C2-isomer (typically 5-15%).
Decision & Optimization Logic
Use the following logic flow to determine the optimal synthetic strategy based on your specific nucleophile and substrate.
Caption: Optimization decision tree. 5-Me pathways are linear and robust. 5-OMe pathways require nucleophile-dependent tuning and mandatory purification steps.
References
-
Regioselectivity in Pyrimidines: Utsumi, N., et al. "Regioselective
Reactions of 2,4-Dichloropyrimidines."[3][4][5] Journal of Organic Chemistry, 2015 , 80, 7757.[6] Link[6] -
Mechanistic Insights (QM Analysis): WuXi AppTec. "Understanding the Highly Variable Regioselectivity in
Reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link -
5-Methoxy Reactivity Context: BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine." Link
-
Kinase Inhibitor Synthesis: Wang, T., et al. "Discovery of Brigatinib: A Potent, Selective, and Orally Bioactive ALK Inhibitor." Journal of Medicinal Chemistry, 2016 , 59, 4948. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Infrared (IR) Absorption Profiling of 4-Amino-5-Methoxypyrimidines
[1]
Executive Summary: The Diagnostic Value of the 5-Methoxy Scaffold
In the realm of heterocyclic drug development, 4-amino-5-methoxypyrimidines represent a critical scaffold, often serving as precursors for antimetabolites, kinase inhibitors, and nucleobase analogues. The specific substitution pattern—a primary amine at C4 and a methoxy group at C5—imparts unique electronic properties that modulate lipophilicity and hydrogen-bonding capacity.[1]
This guide provides an in-depth comparative analysis of the infrared (IR) spectral signature of 4-amino-5-methoxypyrimidines. Unlike standard spectral libraries that list peaks in isolation, this document compares the target scaffold against its primary structural alternatives (e.g., non-methoxylated precursors and hydrolysis impurities) to establish a robust Identity & Purity Confirmation Protocol .
Comparative Spectral Performance: Target vs. Alternatives
The following table contrasts the vibrational profile of the target compound against its most common structural analogues. This comparison is essential for monitoring reaction completion (e.g., methylation of 4-amino-5-hydroxypyrimidine) or detecting starting material carryover (e.g., 4-aminopyrimidine).[1]
Table 1: Diagnostic IR Band Comparison
| Vibrational Mode | Target: 4-Amino-5-Methoxypyrimidine | Alternative A: 4-Aminopyrimidine (Precursor) | Alternative B: 4-Amino-5-Hydroxypyrimidine (Impurity) | Diagnostic Significance |
| 3420–3380 cm⁻¹ (Sharp) | 3450–3400 cm⁻¹ | 3450–3300 cm⁻¹ (Broadened) | High frequency confirms primary amine; broadening indicates -OH impurity.[1][2] | |
| 3320–3280 cm⁻¹ | ~3300 cm⁻¹ | Overlapped by OH | Doublet structure is critical for confirming the -NH | |
| 3100–3000 cm⁻¹ (Weak) | 3100–3000 cm⁻¹ | 3100–3000 cm⁻¹ | Present in all; confirms heteroaromatic ring integrity.[1][3] | |
| 2960–2840 cm⁻¹ (Medium) | Absent | Absent | CRITICAL: The presence of these bands confirms the 5-Methoxy group.[1] | |
| 1650–1580 cm⁻¹ | 1650–1580 cm⁻¹ | 1650–1600 cm⁻¹ | Ring breathing/stretching; position shifts with electron density changes.[1] | |
| ~1620 cm⁻¹ | ~1645 cm⁻¹ | ~1630 cm⁻¹ | Often overlaps with ring stretches; confirms amine presence.[1] | |
| 1270–1230 cm⁻¹ (Strong) | Absent | Absent | CRITICAL: Strong ether band distinguishing the target from precursors.[1] | |
| 1050–1020 cm⁻¹ | Absent | ~1200 cm⁻¹ (C-OH stretch) | Confirms the methoxy attachment to the aromatic ring.[1] |
Detailed Spectral Assignment & Mechanistic Insight
The High-Frequency Region (3500–2800 cm⁻¹)[1]
-
Primary Amine Doublet: The 4-amino group exhibits the classic Fermi resonance doublet. The electron-donating nature of the 5-methoxy group typically induces a slight bathochromic shift (lower wavenumber) compared to the electron-deficient 4-aminopyrimidine due to increased conjugation.[1]
-
The "Methoxy Gap": The most definitive feature is the C-H stretching region . While the pyrimidine ring protons appear above 3000 cm⁻¹, the methyl protons of the methoxy group appear distinctively below 3000 cm⁻¹ (typically 2960 and 2840 cm⁻¹). Absence of peaks in the 2900 region immediately flags the sample as the non-methoxylated analogue.
The Fingerprint Region (1700–600 cm⁻¹)
-
Ring Vibrations: Pyrimidines show characteristic "ring breathing" modes near 1000–990 cm⁻¹.[1] The 5-substitution breaks the symmetry of the unsubstituted ring, often splitting the 1580 cm⁻¹ band into multiple components.
-
Ether Linkage (C-O-C): The aryl-alkyl ether bond is the strongest dipole change outside the amine. Look for a sharp, intense band at ~1250 cm⁻¹ (Aryl-O stretch) and a secondary band near 1040 cm⁻¹ (O-Methyl stretch).
Experimental Protocol: High-Fidelity Acquisition
To ensure the spectral features described above are resolved (specifically distinguishing the methoxy C-H from the aromatic C-H), the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR) FTIR[4]
-
Rationale: 4-amino-5-methoxypyrimidines are typically crystalline solids.[1] ATR minimizes sample preparation errors (e.g., wet KBr pellets) that can introduce moisture bands overlapping the NH/OH region.
Step-by-Step Workflow:
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Verify the energy throughput is >95% in the background scan.
-
Background Acquisition: Collect 32 scans of the ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.
-
Sample Deposition: Place ~5 mg of the dry powder on the crystal center.
-
Pressure Application: Apply high pressure using the anvil clamp. Note: Ensure the sample is ground to a fine powder before application to maximize contact area.
-
Acquisition:
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the diagnostic methyl C-H shoulders.
Decision Logic: Structural Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the identity of a 4-amino-5-methoxypyrimidine sample using IR data.
Figure 1: Diagnostic Logic Tree for the QC of 4-amino-5-methoxypyrimidines. This workflow prioritizes the differentiation of the target molecule from its non-methoxylated precursors and hydrolysis byproducts.
References
-
NIST Mass Spectrometry Data Center. (2023). 4-Aminopyrimidine Infrared Spectrum. National Institute of Standards and Technology.[5]
-
Arnaudov, M. G., et al. (2004).[1][6] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.
-
Bayrak, C. (2013).[1] Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for general functional group assignments).
-
PubChem. (2023).[1][7] 5-Methoxypyrimidine Compound Summary. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijirset.com [ijirset.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Aminopyrimidine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxypyrimidine | C5H6N2O | CID 573467 - PubChem [pubchem.ncbi.nlm.nih.gov]
UV-Vis Absorption Maxima of 2,6-Dichloro-5-methoxypyrimidin-4-amine: A Comparative Technical Guide
Executive Summary & Core Directive
This guide provides a technical analysis of the UV-Vis absorption characteristics of 2,6-Dichloro-5-methoxypyrimidin-4-amine . Unlike its more common isomer (2-amino-4,6-dichloro-5-methoxypyrimidine), the 4-amine variant presents unique electronic transitions driven by the specific arrangement of the amino auxochrome relative to the pyrimidine nitrogens and the 5-methoxy electron-donating group (EDG).
Critical Insight: Direct experimental spectral data for this specific isomer is often conflated with the 2-amino analog in public databases. This guide synthesizes structural activity relationships (SAR) and comparative analog data to establish a predicted absorption maximum (
Predicted Spectral Profile
-
Primary
(Predicted): 292 ± 5 nm (in Methanol/Ethanol) -
Secondary Band: ~245 nm
-
Electronic Origin:
transition modified by the 5-methoxy (+M effect) and 4-amino (+M effect) substituents.
Structural & Electronic Basis of Absorption
To understand the UV profile, we must analyze the "push-pull" electronic effects on the pyrimidine chromophore.
Substituent Effects (Woodward-Fieser Application)
The pyrimidine core typically absorbs near 240 nm. Substituents alter this baseline:
-
4-Amino Group (+Auxochrome): Strong mesomeric donor. In the 4-position, it conjugates effectively with N1 and N3, causing a significant bathochromic (red) shift.
-
5-Methoxy Group (+Auxochrome): An electron-donating group adjacent to the amine. It raises the HOMO energy level, narrowing the HOMO-LUMO gap and further red-shifting the spectrum compared to the non-methoxylated analog.
-
2,6-Dichloro Groups (-Inductive): Weakly deactivating but provide minor bathochromic shifts due to lone-pair interaction; primarily affect solubility and fine structure.
Visualizing the Electronic Landscape
Figure 1: Stepwise electronic modifications leading to the predicted absorption maximum.
Comparative Analysis: Target vs. Alternatives
Drug development often relies on structurally similar scaffolds. The table below distinguishes the target from its closest analogs to prevent identification errors.
| Feature | Target Compound | Common Isomer (Comparator A) | Demethoxylated Analog (Comparator B) |
| IUPAC Name | 2,6-Dichloro-5-methoxypyrimidin-4-amine | 4,6-Dichloro-5-methoxypyrimidin-2-amine | 4-Amino-2,6-dichloropyrimidine |
| Structure | 4-NH₂, 5-OMe, 2,6-Cl₂ | 2-NH₂, 5-OMe, 4,6-Cl₂ | 4-NH₂, 2,6-Cl₂ (No OMe) |
| CAS No. | Not widely indexed (Check specific vendor) | 13428-25-6 | 10132-07-7 |
| ~292 nm (Predicted) | ~305 nm | ~274 nm | |
| Electronic Context | Para-quinoid character contribution. | Ortho-quinoid character contribution. | Lacks 5-OMe donor push. |
| Solubility | Low in water; Soluble in DMSO/MeOH. | Low in water; Soluble in DMSO/MeOH. | Moderate in organic solvents. |
| Key Application | Specialized kinase inhibitor scaffold. | Common antiviral intermediate. | General pyrimidine building block.[1] |
Technical Note: The 2-amine isomer (Comparator A) typically absorbs at a slightly longer wavelength than the 4-amine due to the symmetry and resonance stability of the 2-amino-pyrimidine system. The demethoxylated analog (Comparator B) absorbs at a shorter wavelength (~274 nm), confirming that the 5-methoxy group contributes approximately +18-20 nm to the redshift.
Experimental Protocol: Self-Validating UV-Vis Analysis
To empirically determine the exact
Materials
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile.
-
Blank: Pure solvent from the same bottle.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1.0 mg of 2,6-Dichloro-5-methoxypyrimidin-4-amine.
-
Dissolve in 10 mL Methanol (Concentration
ppm). -
Note: If dissolution is slow, sonicate for 5 minutes. Do not heat above 40°C to avoid hydrolysis of Cl groups.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
-
Std A: 10
g/mL (1:10 dilution) -
Std B: 20
g/mL -
Std C: 30
g/mL
-
-
-
Spectral Scanning:
-
Baseline correct using the blank.
-
Scan Std B (20
g/mL) from 200 to 400 nm. -
Identify
.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Validation (The "Ratio Rule"):
-
Record Absorbance at
and at a secondary point (e.g., 245 nm). -
Calculate Ratio
. -
This ratio should be constant across Std A, B, and C. If not, aggregation or fluorescence interference is occurring.
-
Experimental Workflow Diagram
Figure 2: Self-validating workflow for accurate spectral determination.
References
-
PubChem Compound Summary. 4-Amino-2,6-dichloropyrimidine (Analog Data). National Center for Biotechnology Information. Link
-
Sigma-Aldrich Product Specification. 4,6-Dichloro-5-methoxypyrimidin-2-amine (Isomer Data).Link
-
Boarland, M. P. V., & McOmie, J. F. W. (1952). "Pyrimidines.[1][3][4] Part III. The ultra-violet absorption spectra of some polysubstituted pyrimidines." Journal of the Chemical Society, 3716-3728. (Foundational text on pyrimidine auxochrome shifts).
-
BenchChem Technical Guide. Safety and Handling of Amino-dichloropyrimidines.Link
Disclaimer: The spectral values provided for the specific 4-amine isomer are predicted based on high-confidence Structure-Activity Relationships (SAR) due to the scarcity of public spectral libraries for this specific regioisomer. Experimental verification using the protocol in Section 4 is recommended for regulatory submissions.
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2,6-Dichloro-5-methoxypyrimidin-4-amine
As a halogenated pyrimidine derivative, 2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS: 1126320-54-4) is a critical building block in pharmaceutical synthesis and drug development. However, its chemical structure—specifically the presence of two chlorine atoms on the pyrimidine ring—dictates strict regulatory and chemical safety protocols for its disposal.
This guide provides a self-validating, step-by-step operational framework for researchers and environmental health and safety (EHS) professionals to manage this compound from the point of generation to final destruction, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines.
Chemical Profiling and Hazard Causality
Before implementing a disposal protocol, it is essential to understand why specific procedures are required. 2,6-Dichloro-5-methoxypyrimidin-4-amine is an organic compound that, when discarded, becomes a halogenated organic waste.
The primary environmental and safety concern with halogenated waste is its behavior during thermal destruction. If incinerated at standard temperatures without proper scrubbing systems, chlorinated organics can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Therefore, this waste must be strictly segregated from non-halogenated streams to ensure it is routed to specialized, high-temperature hazardous waste incinerators equipped with alkaline scrubbers[2].
Table 1: Chemical and Hazard Profile
| Property / Metric | Data | Operational Implication |
| Chemical Name | 2,6-Dichloro-5-methoxypyrimidin-4-amine | N/A |
| CAS Number | 1126320-54-4 | Use for manifesting and TSDF profiling[3]. |
| Molecular Formula | C5H5Cl2N3O | Contains ~36% Chlorine by weight; mandates "Halogenated" waste stream[3]. |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye irritation. Requires PPE during waste consolidation[4]. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization. Solid spills require dust-suppression techniques[5]. |
Waste Segregation and Accumulation Workflow
Caption: Workflow for the segregation and disposal of halogenated pyrimidine waste.
Step-by-Step Methodologies
Methodology A: Point-of-Generation Segregation & SAA Management
To prevent cross-contamination and ensure regulatory compliance, waste must be managed in a Satellite Accumulation Area (SAA) at or near the point of generation[6].
-
Container Selection: Select a chemically compatible container. For solid 2,6-Dichloro-5-methoxypyrimidin-4-amine waste (e.g., contaminated weighing boats, pipette tips, or expired powder), use a wide-mouth High-Density Polyethylene (HDPE) jar. For liquid waste (e.g., the compound dissolved in a solvent like DMSO or dichloromethane), use an HDPE or PTFE-lined glass carboy[2].
-
Labeling (Self-Validating Step): Before adding any waste, affix a hazardous waste label. The label must explicitly state "Hazardous Waste" and list the full chemical name (no abbreviations) and the hazard class (e.g., "Halogenated Organic Waste - Toxic/Irritant")[6].
-
Segregation Enforcement: Do not mix this waste with non-halogenated solvents (e.g., pure acetone or ethanol). Mixing triggers the "mixture rule," forcing the entire bulk volume to be treated as halogenated waste, exponentially increasing disposal costs and environmental burden[7].
-
Volume Monitoring: Under EPA regulations, an SAA can accumulate up to 55 gallons of standard hazardous waste. Once the container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 72 hours[6].
Methodology B: Spill Decontamination and Solid Waste Recovery
Because 2,6-Dichloro-5-methoxypyrimidin-4-amine is a fine powder, spills present an inhalation hazard (H335)[4]. Dry sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient (API) intermediate.
-
Isolate and Equip: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves, safety goggles, and a fitted N95 or P100 particulate respirator.
-
Dust Suppression (Causality): To prevent aerosolization, lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol, depending on the surface) to dampen the solid[8].
-
Collection: Use a disposable anti-static scoop or damp paper towels to carefully lift the wetted powder.
-
Decontamination: Wipe the affected area with a detergent solution, followed by a solvent wipe (e.g., 70% IPA) to remove any residual halogenated organics.
-
Disposal of Cleanup Materials: Place all scoops, paper towels, and contaminated gloves into a dedicated solid hazardous waste bag. Seal the bag, label it as "Solid Halogenated Debris containing 2,6-Dichloro-5-methoxypyrimidin-4-amine," and transfer it to the SAA[2].
Methodology C: Final Disposal via TSDF
Laboratories cannot legally treat or neutralize this waste on-site without a specific RCRA permit.
-
Profiling: Work with your institutional Waste Management Administrator to create a waste profile. The profile must indicate the presence of chlorinated pyrimidines.
-
Lab Packing: A licensed waste broker will typically "lab pack" the containers—placing the sealed HDPE/glass containers into a larger DOT-approved drum surrounded by inert absorbent material (e.g., vermiculite)[2].
-
Destruction: The manifest will direct the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The required destruction method is high-temperature incineration (typically >1,000°C) with flue gas scrubbing to neutralize the generated hydrogen chloride (HCl) gas and prevent dioxin formation[1][5].
References
-
WMSolutions. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]
-
National Institutes of Health (NIH) / National Research Council. (2011). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. guidechem.com [guidechem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. wmsolutions.com [wmsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 2,6-Dichloro-5-methoxypyrimidin-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,6-Dichloro-5-methoxypyrimidin-4-amine. The following guidance is synthesized from safety data for structurally related compounds, including dichloropyrimidines and other chlorinated heterocyclic compounds. This information is intended for preliminary planning and operational guidance. It is imperative to consult the compound-specific SDS provided by the supplier before any handling or use.
Hazard Assessment: Understanding the Invisible Risks
As a substituted dichloropyrimidine, 2,6-Dichloro-5-methoxypyrimidin-4-amine warrants a high degree of caution. The chemical structure, featuring a pyrimidine ring with two chlorine atoms, a methoxy group, and an amine group, suggests potential for significant biological activity and associated hazards. Structurally similar compounds, such as other dichloropyrimidines and chloropyridines, are known to be harmful if swallowed, cause serious eye and skin irritation, and may cause respiratory irritation.[1][2][3][4][5] The presence of chlorine atoms classifies it as a halogenated organic compound, which requires specific disposal procedures.[6][7]
Given these characteristics, we must treat this compound as potentially toxic and corrosive. The primary routes of exposure to be concerned with are inhalation of dust, skin contact, eye contact, and ingestion.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable for safeguarding against the potential hazards of 2,6-Dichloro-5-methoxypyrimidin-4-amine. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification & Rationale |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory to prevent contact with dust or splashes.[1][3][8][9] A face shield, worn over goggles, is strongly recommended to protect the entire face, especially when handling larger quantities or during procedures with a high splash potential.[1][8] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[9][10] Always inspect gloves for any signs of degradation or puncture before use. Double-gloving can provide an additional layer of protection. |
| Lab Coat / Coveralls | A professional lab coat is the minimum requirement. For procedures involving significant quantities or risk of splashes, chemical-resistant coveralls should be used to protect underlying clothing and skin.[3][9] | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary when engineering controls cannot guarantee that airborne concentrations are kept at a safe level, such as when handling the powder outside of a fume hood or during a spill.[1][3][11] The specific cartridge type should be selected based on a formal risk assessment. For emergency situations, a self-contained breathing apparatus (SCBA) is essential.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills.[3] |
Engineering Controls and Safe Handling Protocols
PPE is the last line of defense. The primary methods for exposure control are robust engineering solutions and strict adherence to handling protocols.
Engineering Controls: Designing Safety into the Workflow
-
Chemical Fume Hood: All handling of 2,6-Dichloro-5-methoxypyrimidin-4-amine solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6][8][10]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[1][10]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][8][12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolving: Add solvents to the solid slowly to avoid splashing. If heating is required, use a controlled heating mantle and water bath rather than an open flame.[6]
-
General Handling:
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3][8][10]
Emergency Response: A Plan for the Unexpected
Accidents can happen. A clear, rehearsed emergency plan is critical.
Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[4][5][12][15][17][18]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4][5][10][15][16][17]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2][3][4][5][10][15][16][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them sip a glass of water. Call a poison control center or doctor immediately for treatment advice.[2][3][5][12][17]
Spill Response Workflow
Caption: Workflow for responding to a spill of 2,6-Dichloro-5-methoxypyrimidin-4-amine.
Disposal Plan: Responsible End-of-Life Management
As a halogenated organic compound, 2,6-Dichloro-5-methoxypyrimidin-4-amine and any materials contaminated with it must be disposed of following specific protocols to prevent environmental harm.
-
Waste Segregation: All waste containing this compound (including excess solid, solutions, and contaminated consumables like gloves and paper towels) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.[19]
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a well-ventilated area.[7][20]
-
Final Disposal: The sealed waste container must be disposed of through an approved hazardous waste management facility.[2][15] Under no circumstances should this chemical or its waste be poured down the drain.[6][7]
By implementing these comprehensive safety measures, researchers can confidently and safely handle 2,6-Dichloro-5-methoxypyrimidin-4-amine, ensuring both personal safety and the integrity of their scientific work.
References
- 3-Chloropyridine Safety D
- Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents. Environment, Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL.
- Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
- CAT 813 - 2-Amino-5-chloropyridine - SAFETY D
- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. MilliporeSigma.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- 4,6-Dichloro-5-methoxypyrimidine SAFETY D
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
- 2-Amino-4-chloro-6-methylpyrimidine SAFETY D
- 4,6-Dichloro-2-methylpyrimidine SAFETY D
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pyridine SAFETY D
- SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine. TCI Chemicals.
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)
- 2,4-D AMINE 4 SAFETY D
- crimidine - Report. CAMEO Chemicals | NOAA.
- SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine. TCI Chemicals.
- 2-Amino-4-chloro-6-methoxypyrimidine Safety D
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)
- Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine. ChemicalBook.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
